Zopolrestat

Catalog No.
S606754
CAS No.
110703-94-1
M.F
C19H12F3N3O3S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zopolrestat

CAS Number

110703-94-1

Product Name

Zopolrestat

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid

Molecular Formula

C19H12F3N3O3S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,4-dihydro-4-oxo-3-((5-(trifluoromethyl)-2-benzothiazolyl)methyl)-1-phthalazine-acetic acid, CP 73850, CP-73850, zopolrestat

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

The exact mass of the compound Zopolrestat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zopolrestat mechanism of action aldose reductase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Aldose Reductase Inhibition

Zopolrestat inhibits the enzyme aldose reductase (ALR2), which is the first and rate-limiting enzyme in the polyol pathway [1] [2]. Under normal blood glucose levels, this pathway has minimal activity. However, during hyperglycemia, excess glucose is shunted into this pathway, and aldose reductase converts it to sorbitol [1]. This compound exerts its therapeutic effect by potently and competitively inhibiting this process [3].

The molecular mechanism is characterized as non-competitive inhibition with respect to the coenzyme NADPH [4]. The binding of this compound induces a significant structural change in the enzyme:

  • Active Site Binding: this compound fits snugly into the hydrophobic active site pocket of human aldose reductase [4].
  • Hinge-Flap Motion: The inhibitor induces a hinge-flap motion of two peptide segments, which closes the active site pocket. This conformational change is crucial for its high-affinity binding [4].
  • Extensive Interactions: The inhibitor forms numerous van der Waals contacts (≤ 4 Å) with 15 amino acid residues and the NADPH coenzyme, achieving excellent complementarity and binding affinity [4].

Quantitative and Biochemical Data

The table below summarizes key quantitative data for this compound:

Parameter Value Context / Notes
Biochemical Inhibition Constant (Ki) 1.2 nM [3] Highly potent competitive inhibitor at the biochemical level.
Protein Binding (Plasma) Less extensive in diabetic rats [5] Compared to normal rats.
Oral Absorption (Rats) ~85% [6] -
Tissue Half-Life (Rats) [5]
- Plasma 6.6 - 8.0 hours Longer in normal rats.
- Nerve, Kidney, Lens Longer than in plasma Leads to tissue accumulation during multiple dosing.
Urinary Excretion (Unchanged) < 2% in 48 hours [5] In rats.

Experimental Protocols for Key Studies

For researchers looking to validate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Isolated Working Heart Perfusions for Cardiac Metabolism

This protocol assesses the effect of aldose reductase inhibition on cardiac energy metabolism [2].

  • Animal Model: Use male C57BL/6J mice (8-week-old) subjected to a high-fat diet for 10 weeks and a single injection of streptozotocin (75 mg/kg) at week 4 to induce experimental type 2 diabetes.
  • Dosing: Treat mice with this compound (or a comparable inhibitor like AT-001) at 40 mg/kg/day via oral gavage for 3 weeks.
  • Heart Perfusion: At study completion, excise hearts and perfuse them in an isolated working heart mode with oxygenated Krebs-Henseleit solution.
  • Metabolic Measurement: Include radiolabeled tracers: [U-¹⁴C]glucose to measure glucose oxidation rates and [9,10-³H]palmitate to measure fatty acid oxidation rates.
  • Data Analysis: Measure oxygen consumption and calculate cardiac efficiency. ATP production can be derived from oxidation rates.
Protocol 2: Lens Aldose Reductase Activity Assay

This protocol measures the activity of aldose reductase and its inhibition in the lens, a key tissue for diabetic complications [6].

  • Sample Preparation: Homogenize eye lens tissue in tris-HCl buffer (0.1 M; pH 7.4) and centrifuge at 11,000 × g for 30 minutes. Use the supernatant as the enzyme source.
  • Reaction Mixture: In a test tube, combine:
    • 100 µL of 50 mM potassium phosphate buffer (pH 6.2)
    • 100 µL of 0.4 M lithium sulphate
    • 100 µL of 5 mM 2-mercaptoethanol
    • 100 µL of 10 mM DL-glyceraldehyde (substrate)
  • Initiation and Measurement: Pre-incubate the mixture at 37°C for 2 minutes. Start the reaction by adding 100 µL of 0.1 mM NADPH and 100 µL of the lens homogenate. Immediately measure the decrease in absorbance at 340 nm (indicating NADPH consumption) over time.
  • Inhibition Testing: To test an inhibitor, pre-incubate the lens homogenate with the compound (e.g., this compound) before adding it to the reaction mixture.

Visualizing the Mechanism and Therapeutic Rationale

The following diagram illustrates the polyol pathway's role in diabetic complications and this compound's specific site of action.

G Hyperglycemia Hyperglycemia PolyolPathway Polyol Pathway Activation Hyperglycemia->PolyolPathway ALR2 Aldose Reductase (ALR2) PolyolPathway->ALR2 Glucose Sorbitol Sorbitol Accumulation ALR2->Sorbitol OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress (NADPH depletion, ROS increase) Sorbitol->OxidativeStress Via Sorbitol Dehydrogenase Complications Diabetic Complications: • Retinopathy • Neuropathy • Cataract • Cardiomyopathy OsmoticStress->Complications OxidativeStress->Complications This compound This compound This compound->ALR2 Inhibits

This compound inhibits aldose reductase (ALR2), blocking the polyol pathway and its damaging consequences.

Therapeutic Implications and Research Context

This compound was primarily investigated for preventing microvascular complications of diabetes. Recent computational studies have reinforced its potential, showing high binding affinity to key hub proteins like MMP9, ESR1, and FASN, which are implicated in the pathogenesis of diabetic retinopathy [7] [1]. This suggests its effects may extend beyond the polyol pathway.

A primary advantage of this compound is its favorable tissue distribution. Its half-life is longer in critical target tissues like the nerve, kidney, and lens compared to plasma, allowing for sustained action at disease sites [5]. However, this property must be balanced with safety monitoring, as some studies reported side effects like eryptosis (premature red blood cell death) at relevant dosages [6].

Despite its high potency and well-understood mechanism, this compound remains an experimental drug and has not been approved for clinical use [8]. Its development history reflects the broader challenges faced by this drug class, where achieving a balance between efficacy, tissue exposure, and safety has proven difficult [1].

References

Zopolrestat polyol pathway role in diabetic complications

Author: Smolecule Technical Support Team. Date: February 2026

The Polyol Pathway and Zopolrestat's Role

The polyol pathway is a two-step metabolic process that becomes significantly overactive under hyperglycemic conditions, contributing to the development of diabetic complications [1] [2].

  • Step 1: Aldose reductase (AR) reduces glucose to sorbitol, consuming NADPH. This depletes the cofactor needed for regenerating glutathione, a key antioxidant, leading to increased oxidative stress [2] [3].
  • Step 2: Sorbitol dehydrogenase converts sorbitol to fructose, which generates NADH. An increased NADH/NAD+ ratio can create a state of "pseudohypoxia," further promoting oxidative stress and the formation of advanced glycation end products (AGEs) [3].

Sorbitol accumulates within cells because it cannot easily cross cell membranes, causing osmotic swelling and damage [2] [3]. The following diagram illustrates this pathway and where this compound acts as an intervention.

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Uses NADPH) NADPHdepletion NADPHdepletion Glucose->NADPHdepletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (Generates NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs NADHbuildup NADHbuildup Fructose->NADHbuildup Complications Diabetic Complications (Neuropathy, Cardiomyopathy, Retinopathy) OsmoticStress->Complications OxidativeStress Oxidative Stress OxidativeStress->Complications AGEs->Complications This compound This compound This compound->Glucose  Inhibits NADPHdepletion->OxidativeStress Depletes Glutathione NADHbuildup->OxidativeStress 'Pseudohypoxia'

Experimental and Clinical Evidence

Research has provided insights into the effects of this compound through both laboratory studies and human trials.

In-Vitro and Animal Model Evidence

  • A study on rat mesangial cells (important in kidney function) found that the AR inhibitor this compound significantly suppressed platelet-derived growth factor (PDGF)-induced cell proliferation. The mechanism involved arresting the cell cycle at the G1 phase by modulating the PI3K/Akt signaling pathway and levels of cyclin kinase inhibitors [4].
  • In isolated hearts from diabetic rats, this compound improved glucose metabolism and restored the redox balance of cells, indicating a protective effect on cardiac energy metabolism [3].

Human Clinical Trial Protocol and Outcomes A key clinical trial investigated the effect of this compound on cardiac function in diabetic patients with neuropathy [5] [6].

  • Objective: To determine if ARI treatment has beneficial effects on asymptomatic cardiac abnormalities in diabetic patients with neuropathy [6].
  • Methodology: An 81-subject, placebo-controlled, blinded study over one year.
    • Population: Diabetic subjects with neuropathy, impaired left ventricular function, and no coronary artery disease.
    • Intervention: Randomized to receive placebo or this compound (500 or 1000 mg daily).
    • Primary Measures: Cardiac function assessed via gated radionuclide ventriculography, including Left Ventricular Ejection Fraction (LVEF), cardiac output, and stroke volume, at rest and during exercise [5] [6].
  • Key Results: The table below quantifies the significant improvements observed after one year of this compound treatment compared to the placebo group.
Parameter Measured Change with this compound Statistical Significance (p <)
Resting LV Ejection Fraction (LVEF) Increase 0.02
Cardiac Output Increase 0.03
LV Stroke Volume Increase 0.004
Exercise LVEF Increase 0.001
Exercise Cardiac Output (Placebo group) Decrease 0.03
Exercise Stroke Volume (Placebo group) Decrease 0.02

Current Status and Research Context

Despite promising results, this compound, like many other ARIs, was withdrawn from clinical development and has not been approved for clinical use [3] [7].

The failure of many ARIs has been attributed to several factors:

  • Specificity and Selectivity: A lack of sufficient specificity for the aldose reductase enzyme [3].
  • Oxidative Modification: In diabetic tissues with high oxidative stress, the aldose reductase enzyme itself can be chemically modified (oxidized), making it less sensitive to inhibitors [3].
  • Pathway Crosstalk: Diabetic complications are driven by multiple interconnected pathways (e.g., PKC activation, AGE accumulation). Inhibiting aldose reductase alone may not be sufficient to control downstream damage [3].
  • Pharmacokinetics: Carboxylic acid-containing inhibitors like this compound can have poor membrane permeability and high protein binding, potentially leading to a lack of efficacy and requiring high doses [8].

Current research continues to explore new, safer, and more effective aldose reductase inhibitors, including investigations into natural compounds [9] [10].

References

Zopolrestat pharmacokinetics in diabetic rat models

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Zopolrestat

The table below summarizes key pharmacokinetic parameters of this compound in normal and diabetic rats after a single oral administration (50 mg/kg), as reported in a 1991 study [1] [2].

Parameter Normal Rats Diabetic Rats
Cmax (µg/mL) 127 144
AUC(0-∞) Higher Lower
Plasma Half-Life (hr) 8.0 6.6
Urinary Excretion (unchanged drug in 48 hr) < 2% < 2%
Protein Binding More extensive Less extensive

Detailed Experimental Protocols

Here are the methodologies from key studies that investigated this compound:

  • Pharmacokinetics and Tissue Distribution Study [1] [2] [3]

    • Animal Model: Male rats (normal and streptozotocin-induced diabetic).
    • Dosing: Single intravenous (2 mg/kg) or single/multiple oral doses (50 mg/kg/day).
    • Sample Collection: Plasma and tissues (nerve, kidney, lens, liver, intestine) were collected at various time points.
    • Analysis: Drug concentrations in plasma and tissues were measured. For tissue distribution, 14C-labeled this compound was used, and radioactivity was quantified by liquid scintillation counting [3]. Metabolites in bile and urine were identified using microbore HPLC with tandem mass spectrometry [3].
  • Efficacy Study on Diabetic Complications [4]

    • Animal Model: Streptozocin-induced diabetic rats.
    • Dosing: this compound was administered daily at 100 mg/kg for 4-6 months.
    • Endpoint Measurements: 24-hour urinary protein and albumin excretion, lens opacity, lens sorbitol and myo-inositol content, and lens Na-K-ATPase activity.
  • Study on Allergic Inflammation in Diabetes [5] [6]

    • Animal Model: Alloxan-induced diabetic Wistar rats.
    • Dosing: this compound (50 mg/kg) was administered once daily for 18 consecutive days.
    • Endpoint Measurements: Antigen-induced protein extravasation, mast cell degranulation, serum immunoglobulin E (IgE), and serum corticosterone levels.
  • Cardiac Ischemia-Reperfusion Injury Study [7]

    • Animal Model: Type 2 diabetic BBZ rats.
    • Dosing: Perfused with 1 µM this compound in a modified Krebs-Henseleit buffer for 10 minutes prior to ischemia and throughout the ischemia-reperfusion protocol.
    • Endpoint Measurements: Myocardial function, tissue lactate-to-pyruvate ratio (indicating cytosolic NADH/NAD+ ratio), and lactate dehydrogenase (LDH) release.

Mechanisms and Pathways

This compound is an aldose reductase inhibitor (ARI). Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active under hyperglycemic conditions [8] [7]. This pathway is implicated in the pathogenesis of various diabetic complications.

The following diagram illustrates the polyol pathway and the mechanism of this compound:

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol  Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose  Sorbitol Dehydrogenase (SDH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs NADPH NADPH NADP NADP NADPH->NADP  Cofactor (Used) OxidativeStress Oxidative Stress NADPH->OxidativeStress  Depletion NAD NAD NADH NADH NAD->NADH  Cofactor (Used) NADH->OxidativeStress  ↑ NADH/NAD+ Ratio (Pseudohypoxia) Complications Diabetic Complications (Cataract, Neuropathy, Nephropathy) OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications This compound This compound This compound->Glucose  Inhibits

The polyol pathway contributes to diabetic complications through several mechanisms [8] [7]:

  • Osmotic Stress: Sorbitol accumulation within cells (lens, nerves) draws water in, causing swelling and damage.
  • Oxidative Stress: The reaction consumes NADPH, a key cofactor for regenerating the antioxidant glutathione. This depletion impairs the cell's ability to combat reactive oxygen species (ROS).
  • Pseudohypoxia: The conversion of sorbitol to fructose increases the NADH/NAD+ ratio, creating a state similar to hypoxia that alters cellular metabolism.
  • AGE Formation: Fructose can be converted into potent glycosylating agents that lead to the formation of Advanced Glycation End Products (AGEs).

By inhibiting aldose reductase, this compound blocks this entire cascade, preventing the tissue damage that leads to complications [4] [7].

Key Findings on Efficacy and Distribution

  • Tissue Accumulation: this compound has a longer half-life in target tissues like nerve, kidney, and lens compared to plasma, leading to its accumulation in these tissues during multiple dosing without accumulation in plasma or liver [1].
  • Efficacy Against Complications: Studies demonstrated that this compound could prevent or slow the progression of diabetic complications in rats, including cataract formation, proteinuria/albuminuria (kidney damage), and impaired cardiac function after ischemia [4] [7].
  • Route of Elimination: Biliary excretion is a major route of elimination for this compound and its metabolites in rats. The identified metabolites include oxidative products and acyl glucuronide conjugates [3].

Important Note on Clinical Relevance

It is crucial to note that, according to the search results, this compound and several other promising ARIs were withdrawn from clinical trials and are not currently in clinical use [8]. The inconsistent results and side effects in human trials suggest that inhibiting aldose reductase alone may not be sufficient to control the complex network of pathways leading to diabetic complications [8].

References

Pharmacological Profile & Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Category Details
Drug Type Small molecule [1]
Mechanism of Action Aldose reductase (AKR1B1) inhibitor [2] [3] [1]
Biological Activity IC₅₀ = 3.1 nM (aldose reductase) [3]
Therapeutic Class Antidiabetic agent [2]
Highest R&D Phase Discontinued (Phase 3) [1] [4]
Investigated Indications Diabetic Neuropathies (Phase 3), Diabetic Nephropathies (Phase 2), Diabetic Cardiomyopathies (Phase 2) [1]

Mechanism of Action and Experimental Data

Zopolrestat works by inhibiting the enzyme aldose reductase, the first and rate-limiting enzyme in the polyol pathway [4]. Under hyperglycemic conditions, this pathway is upregulated, leading to the accumulation of sorbitol and fructose within cells, which causes osmotic stress and contributes to diabetic complications [4].

G HG Hyperglycemia PP Polyol Pathway Activation HG->PP AR Aldose Reductase (AR) PP->AR Sorb Sorbitol Accumulation AR->Sorb Glucose → Sorbitol OS Osmatic & Oxidative Stress Sorb->OS DC Diabetic Complications (Neuropathy, Nephropathy) OS->DC Zop This compound Zop->AR Inhibits

Diagram illustrating this compound's mechanism of action in the polyol pathway.

Experimental Protocol Overview

The following in vivo protocol from animal studies describes the typical evaluation of this compound's efficacy [3].

  • Animal Model: Male Sprague-Dawley (SD) rats made diabetic by intravenous injection of streptozotocin (STZ) [3].
  • Dosage: 2.5 mg/kg to 50 mg/kg [3].
  • Route of Administration: Oral gavage (P.O.) [3].
  • Dosing Regimen: Once daily for 5 days [3].
  • Key Efficacy Measurements: The study measured the reversal of elevated sorbitol levels in tissues like the sciatic nerve, retina, and lens. The reported ED₅₀ values (dose that produces 50% of the maximum effect) were 1.9 mg/kg, 17.6 mg/kg, and 18.4 mg/kg for these tissues, respectively [3].

Reason for Clinical Discontinuation

Despite its potent inhibitory activity, this compound, along with several other aldose reductase inhibitors (like tolrestat and ponalrestat), was withdrawn from clinical trials [4]. The primary reasons included:

  • Lack of consistent clinical efficacy in human trials [4].
  • The complex pathophysiology of diabetic complications, which involves multiple pathways beyond the polyol pathway [4].
  • Potential issues with insensitivity to inhibition due to oxidative modification of the aldose reductase enzyme in diabetic tissues [4].

References

Zopolrestat in vivo dosing streptozotocin diabetic rats

Author: Smolecule Technical Support Team. Date: February 2026

Zopolrestat Application Notes

This compound is a carboxylic acid aldose reductase inhibitor (ARI) that has been used in preclinical research to investigate the treatment of diabetic complications. The table below summarizes the key pharmacokinetic parameters and effective dosing regimens from rat studies.

Parameter Details & Values
Effective Oral Dose 50 mg/kg [1] [2]
Dosing Frequency Once daily [1]
Plasma Half-Life (STZ-diabetic rats) 6.6 hours [2]
Tissue Half-Lives Longer in nerve, kidney, and lens than in plasma [1] [2]
Key Finding Accumulates in target tissues (nerve, kidney, lens) during multiple dosing [1] [2]
Protein Binding Less extensive in plasma from diabetic rats vs. normal rats [2]

Detailed Experimental Protocol

This protocol outlines the methodology for inducing diabetes and evaluating the effects of this compound.

Induction of Diabetes with Streptozotocin (STZ)
  • Animals: Adult male Sprague-Dawley rats (e.g., 220 ± 20 g) are commonly used [3].
  • STZ Preparation: Dissolve STZ in a cold 0.1 M citrate buffer (pH 4.5) immediately before administration to ensure stability [3].
  • Dosing Regimen: Administer via intraperitoneal (i.p.) injection. A common protocol is two doses of 80 mg/kg each over two consecutive days [3]. Alternative protocols with a single dose are also used.
  • Confirmation of Diabetes: On the third day after the first STZ dose, measure blood glucose levels from fasted (18-hour) rats. Rats with blood glucose levels above 200 mg/dL are considered diabetic and can be included in the study [3].
This compound Administration
  • Treatment Groups: Include both diabetic and normoglycemic rats treated with this compound, as well as a diabetic control group receiving vehicle.
  • Dosing: Administer this compound orally at 50 mg/kg once daily [1] [2]. The treatment duration can vary depending on the experimental endpoint, with studies demonstrating efficacy over multiple days [4].
  • Formulation: The specific vehicle for this compound suspension is not detailed in the searched literature and should be determined based on standard pharmacological practices.

Tissue Distribution and Pharmacokinetic Assessment

Understanding the distribution of this compound is critical as it accumulates in tissues relevant to diabetic complications. The following table and diagram summarize the findings from distribution studies.

Tissue Key Finding
Liver Highest exposure (AUC0-∞) [5]
Ileum & Large Intestine High exposure levels [5]
Nerve, Kidney, Lens Longer half-lives than in plasma; significant accumulation during multiple dosing [1] [2]

G OralDose Oral this compound Dose Plasma Plasma OralDose->Plasma Absorption Liver Liver (Highest AUC) Plasma->Liver Distribution Nerve Nerve Plasma->Nerve Accumulates Kidney Kidney Plasma->Kidney Accumulates Lens Lens Plasma->Lens Accumulates Bile Bile (Major Route) Liver->Bile Excretion (as metabolites)

Mechanism of Action: The Polyol Pathway

This compound exerts its effects by inhibiting aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. The following diagram illustrates this pathway and the site of inhibition.

G Hyperglycemia Chronic Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase (AR) Uses NADPH Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Uses NAD⁺ Sorbitol->SDH Fructose Fructose AR->Sorbitol Reduction Consequences Consequences: • Osmotic Stress (Sorbitol accumulation) • Oxidative Stress (NADPH depletion) • Pseudohypoxia (Increased NADH/NAD⁺ ratio) • AGE Formation AR->Consequences SDH->Fructose Oxidation Inhibitor This compound Inhibitor->AR Inhibits

Important Research Considerations

  • Renal Excretion in Rats: Unlike in humans, where a significant portion (~45%) of the dose is excreted unchanged in urine, less than 2% of the dose is excreted as unchanged this compound in rat urine within 48 hours [6] [2]. Biliary excretion is a major route of elimination in rats [5].
  • Clinical Context: While this compound showed promise in preclinical research, it, along with several other ARIs (e.g., tolrestat, sorbinil), was withdrawn from clinical trials. The inconsistent clinical efficacy has been attributed to factors like oxidative modification of the aldose reductase enzyme in diabetic tissues, which may reduce its sensitivity to inhibitors [7].

References

Comprehensive Research Guide: Zopolrestat Tissue Accumulation in Nerve, Kidney, and Lens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Background

Zopolrestat is a carboxylic acid-based aldose reductase inhibitor (ARI) that has been extensively investigated for its potential in preventing diabetic complications through inhibition of the polyol pathway. This pathway is significantly activated under hyperglycemic conditions, leading to the conversion of glucose to sorbitol via aldose reductase, which subsequently results in osmotic stress and oxidative damage in vulnerable tissues [1]. This compound specifically targets aldose reductase (AKR1B1), the rate-limiting enzyme in this pathway, thereby reducing sorbitol accumulation in tissues susceptible to diabetic damage [2]. Unlike many other ARIs that encountered safety issues in clinical development, this compound demonstrated a unique pharmacokinetic profile characterized by significant accumulation and prolonged retention in key target tissues including peripheral nerves, kidney, and lens [3] [4].

The therapeutic rationale for this compound centers on its potential to prevent or delay the onset of diabetic complications including neuropathy, nephropathy, and cataract formation. Research has shown that the compound achieves concentrations in target tissues that exceed simultaneous plasma levels, with particularly prolonged half-lives in nerves, kidney, and lens compared to plasma [3]. This tissue accumulation property is considered pharmacologically advantageous as these sites represent the primary locations where diabetic complications manifest. Despite demonstrating promising preclinical efficacy, this compound was withdrawn from clinical development due to hepatotoxicity concerns and insufficient clinical efficacy in human trials [5]. Nevertheless, it remains an important research tool for investigating the polyol pathway's role in diabetic complications and for modeling tissue-targeted drug distribution.

Quantitative Pharmacokinetic and Tissue Distribution Data

Key Pharmacokinetic Parameters After Oral Administration

Table 1: Primary pharmacokinetic parameters of this compound in normal and diabetic rats following oral administration (50 mg/kg)

Parameter Normal Rats Diabetic Rats Notes
Cmax (µg/mL) 127 144 Higher in diabetic rats
AUC(0-∞) Higher Lower Reduced in diabetic rats
Plasma Half-life 8.0 hours 6.6 hours Longer in normal rats
Urinary Excretion <2% <2% Unchanged drug over 48h
Protein Binding More extensive Less extensive In plasma
Tissue Distribution and Accumulation Profile

Table 2: Tissue-specific accumulation of this compound following multiple dosing (50 mg/kg/day for 5 days)

Tissue Half-life Accumulation Potential Steady State Achievement

| Plasma | 6.6-8.0 hours | No accumulation | - | | Liver | Similar to plasma | No accumulation | - | | Nerve | Longer than plasma | Significant accumulation | Yes | | Kidney | Longer than plasma | Significant accumulation | Yes | | Lens | Longer than plasma | Significant accumulation | Yes |

The pharmacokinetic data reveal several important characteristics of this compound. The observed differences in protein binding between normal and diabetic rats may contribute to the altered distribution patterns between these models [3] [4]. The minimal urinary excretion of unchanged drug (<2% over 48 hours) suggests that this compound undergoes extensive metabolism or alternative elimination pathways rather than renal clearance [3]. Most notably, the prolonged tissue half-lives in nerve, kidney, and lens compared to plasma indicate specific binding or retention mechanisms in these target tissues, which is consistent with its proposed mechanism of action for preventing diabetic complications in these vulnerable sites [3] [4].

The accumulation potential of this compound in target tissues during multiple dosing regimens represents a particularly advantageous pharmacokinetic property from a therapeutic perspective. While plasma and liver concentrations reach steady state without accumulation, the continued buildup in nerve, kidney, and lens tissues suggests the possibility of sustained target engagement even with intermittent dosing [3]. This property could potentially allow for less frequent administration while maintaining therapeutic efficacy at the site of action, though this must be balanced against potential tissue-related toxicity concerns.

Experimental Protocols and Methodologies

Animal Modeling and Dosing Protocol

To evaluate this compound's tissue distribution and accumulation, researchers have employed well-established animal models of diabetes and standardized dosing regimens:

  • Animal Model Selection: The streptozotocin (STZ)-induced diabetic rat model is the most widely used system. STZ is administered as a single intraperitoneal injection at 35-65 mg/kg after fasting to induce hyperglycemia [6]. Alternatively, genetic models such as db/db mice can be employed [7].

  • Dosing Protocol: this compound is typically administered orally at 50 mg/kg daily [3] [4]. For multiple dosing studies, a 5-day regimen is commonly used to assess steady-state concentrations and tissue accumulation potential [3].

  • Control Groups: Studies should include both normal (non-diabetic) and diabetic animals receiving this compound, plus diabetic controls receiving vehicle alone to distinguish drug-specific effects from disease-related changes [3].

  • Sample Collection: Blood samples are collected via appropriate methods (tail vein or terminal cardiac puncture) into anticoagulated tubes. Following centrifugation at 1000×g for 10 minutes, plasma is separated and stored at -80°C until analysis [7]. Tissues (nerve, kidney, lens) are dissected, rinsed in cold phosphate buffer, and either processed immediately or snap-frozen in liquid nitrogen for storage at -80°C [7].

Tissue Processing and Analytical Methods
  • Tissue Homogenization: Prepare 10% (w/v) homogenates of tissues in appropriate cold buffers (e.g., Tris-HCl pH 7.4 or phosphate buffer) using mechanical homogenizers maintained at 4°C [6]. Centrifuge homogenates at 11,000×g for 30 minutes at 4°C and collect supernatant for analysis [6].

  • Drug Concentration Analysis: While specific analytical methods for this compound quantification are not detailed in the available literature, typical approaches for similar compounds include HPLC with UV or MS detection. Protein precipitation or liquid-liquid extraction is generally employed for sample cleanup prior to analysis.

  • Sorbitol Measurement: As a pharmacodynamic marker, sorbitol levels in tissues can be quantified using enzymatic assays involving sorbitol dehydrogenase [6] or via GC/MS-based metabolomic platforms [7].

  • Aldose Reductase Activity Assessment: Evaluate enzyme activity in tissue homogenates by monitoring NADPH oxidation at 340 nm. The reaction mixture typically contains potassium phosphate buffer (pH 6.2), lithium sulfate, 2-mercaptoethanol, DL-glyceraldehyde as substrate, NADPH, and tissue homogenate [6].

Diagram 1: Experimental workflow for this compound tissue distribution studies, showing key pharmacokinetic parameters and methodological approaches

Data Analysis and Interpretation
  • Pharmacokinetic Calculations: Determine standard parameters including C~max~, T~max~, AUC~0-∞~, and half-life using non-compartmental analysis. Compare plasma and tissue concentrations to evaluate distribution ratios.

  • Accumulation Potential: Calculate accumulation indices by comparing tissue concentrations after single and multiple dosing. The prolonged half-lives in target tissues compared to plasma should result in accumulation ratios >1 [3].

  • Statistical Analysis: Compare parameters between normal and diabetic animals using appropriate statistical tests (e.g., t-tests or ANOVA with post-hoc testing) to identify disease-related alterations in pharmacokinetics.

Research Applications and Translational Considerations

Utility in Diabetic Complication Models

This compound has demonstrated particular value in preclinical models of specific diabetic complications, informing our understanding of polyol pathway involvement in various tissue pathologies:

  • Diabetic Neuropathy: The significant accumulation and prolonged half-life of this compound in nerve tissue (half-life exceeding plasma half-life) supports its application in peripheral neuropathy models [3]. Research with related ARIs has shown improvements in nerve conduction velocity and reduced sorbitol accumulation in sciatic nerves [1].

  • Diabetic Nephropathy: The kidney accumulation profile of this compound makes it suitable for renal complication studies. Similar ARIs have shown reduction in urinary albumin excretion and prevention of glomerular basement membrane thickening in diabetic models [7] [4].

  • Cataract Formation: Lens accumulation is particularly relevant for cataract research. This compound has been shown to inhibit aldose reductase activity in lens tissue and reduce sorbitol accumulation, potentially delaying cataract formation in diabetic rats [6].

Translational Challenges and Limitations

Despite promising preclinical pharmacokinetic and pharmacodynamic data, several factors limited the clinical translation of this compound:

  • Species Differences: While tissue accumulation was favorable in rodent models, translation to human efficacy proved challenging. The hepatotoxicity observed in clinical trials despite favorable preclinical tissue distribution highlights the limitations of animal models in predicting human outcomes [5].

  • Insufficient Clinical Efficacy: Although this compound effectively inhibited the polyol pathway in preclinical models, clinical trials failed to demonstrate robust therapeutic benefits sufficient to warrant approval, particularly given safety concerns [5].

  • Therapeutic Window: The tissue accumulation that provided pharmacological advantages may have also contributed to toxicity risks, as demonstrated by this compound-induced eryptosis (premature red blood cell death) at clinically relevant concentrations [6].

G Hyperglycemia Hyperglycemia AR_Activation Aldose Reductase Activation Hyperglycemia->AR_Activation Glucose Glucose AR_Activation->Glucose NADPH NADPH Depletion AR_Activation->NADPH Sorbitol Sorbitol Glucose->Sorbitol ALDOSE REDUCTASE Fructose Fructose Sorbitol->Fructose SORBITOL DEHYDROGENASE OsmoticStress OsmoticStress Sorbitol->OsmoticStress GSH Reduced Glutathione NADPH->GSH OxidativeStress OxidativeStress GSH->OxidativeStress Depletion Complications Diabetic Complications Neuropathy, Nephropathy, Cataract OsmoticStress->Complications OxidativeStress->Complications This compound This compound This compound->Glucose Inhibition

Diagram 2: Polyol pathway in diabetic complications and this compound mechanism of action, showing key metabolic steps and pathological consequences

Conclusion

This compound represents a pharmacologically intriguing ARI with favorable target tissue distribution properties, particularly accumulation in nerves, kidney, and lens. The comprehensive pharmacokinetic data and established experimental protocols provide valuable tools for investigating polyol pathway inhibition as a therapeutic strategy for diabetic complications. While clinical development was discontinued due to efficacy and safety concerns, this compound remains an important research compound for studying tissue-specific drug delivery and aldose reductase biology. Recent research continues to explore novel ARIs with improved therapeutic profiles [5] [8], building upon the foundational pharmacokinetic principles demonstrated by this compound.

References

Zopolrestat IC50 value aldose reductase inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Key Quantitative Data

The table below summarizes the core quantitative data for Zopolrestat as an Aldose Reductase (AR) inhibitor.

Parameter Value Context / Notes
IC₅₀ (AR Inhibition) 4.8 nM [1] Value from AAT Bioquest dataset.
3.1 nM [2] Value from MedChemExpress; indicates potency against human & rat enzymes [2].
Kᵢ (AR Inhibition) 19.0 nM [1] Dissociation constant for enzyme-inhibitor complex.
In Vivo Efficacy (ED₅₀) 1.9 - 18.4 mg/kg [2] Dose range for reversing sorbitol accumulation in sciatic nerve, retina, and lens of diabetic rats after 5-day oral administration.

Experimental Protocol for Aldose Reductase Inhibition Assay

While a protocol specific to this compound is not detailed in the search results, the following general methodology can be applied based on common practices and the context provided [3].

Objective

To determine the in vitro inhibitory activity (IC₅₀) of this compound against partially purified aldose reductase.

Materials and Reagents
  • Enzyme Source: Partially purified Aldose Reductase (AR). This can be prepared from rat lenses [3] or other relevant tissues.
  • Inhibitor: this compound (prepare a stock solution in DMSO, ensure final DMSO concentration is ≤1% in the assay to avoid solvent effects) [2].
  • Cofactor: NADPH (prepare a fresh solution).
  • Substrate: DL-Glyceraldehyde is commonly used. A typical working concentration is 10 mM [2]. Glucose can also be used as a substrate.
  • Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2 or 7.0).
  • Equipment: Spectrophotometer, microcuvettes, pipettes, timer, water bath.
Assay Procedure

This is a standard spectrophotometric assay that monitors the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

  • Prepare Reaction Mixtures: In a cuvette, add the following components sequentially:

    • Sodium phosphate buffer (to a final volume of 1 mL)
    • NADPH (final concentration typically 0.1-0.2 mM)
    • Aldose Reductase enzyme
    • Test compound (this compound) at various concentrations.
  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor Reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Run Controls:

    • Positive Control: A reaction containing all components except the inhibitor to determine the maximum enzyme activity (100% activity).
    • Blank: A reaction without the enzyme to account for any non-enzymatic oxidation of NADPH.
  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) for each concentration of this compound and the positive control.
    • Express the reaction rate at each inhibitor concentration as a percentage of the activity in the positive control.
    • Plot the percentage activity versus the logarithm of the inhibitor concentration.
    • Fit the data to a dose-response curve (e.g., using log(inhibitor) vs. response -- Variable slope model in software like GraphPad Prism) to determine the IC₅₀ value.

Mechanism of Action and Pathway

This compound exerts its effects by inhibiting Aldose Reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway. This pathway is critically implicated in the pathogenesis of diabetic complications [4] [5].

The diagram below illustrates the polyol pathway and the point of inhibition by this compound.

G Glucose Glucose AR Aldose Reductase (AR) [NADPH → NADP⁺] Glucose->AR  Hyperglycemia Sorbitol Sorbitol SDH Sorbitol Dehydrogenase [NAD⁺ → NADH] Sorbitol->SDH Complications Diabetic Complications • Osmotic Stress (Sorbitol accumulation) • Oxidative Stress (NADPH/GSH depletion) • AGEs formation Sorbitol->Complications Fructose Fructose Fructose->Complications AR->Sorbitol SDH->Fructose Inhibitor This compound Inhibitor->AR  Inhibits

Under normal glucose levels, the polyol pathway has minimal activity. However, during hyperglycemia, excess glucose is shunted into this pathway. This compound, by potently inhibiting Aldose Reductase, prevents the conversion of glucose to sorbitol [4] [2]. This inhibition helps to avert the downstream consequences:

  • Reduced Osmotic Stress: Prevents intracellular accumulation of sorbitol, which draws water into cells and causes swelling and damage [5].
  • Attenuated Oxidative Stress: Prevents the consumption of NADPH, thereby preserving cellular reserves of antioxidants like glutathione [4] [5].
  • Diminished AGE Formation: By reducing the flux to fructose, it limits the production of Advanced Glycation End-products (AGEs) [5].

Research Context and Considerations

  • Clinical Status: this compound reached Phase III clinical trials but, like many ARIs, was withdrawn due to issues of efficacy, specificity, or adverse effects in humans [6] [4]. It remains an important experimental tool.
  • High Potency: The nanomolar-range IC₅₀ and Kᵢ values establish this compound as one of the most potent synthetic ARIs reported, making it a key benchmark compound in the field [1] [2].
  • Ongoing Research: The search for effective AR inhibitors continues, with current strategies exploring non-carboxylic acid inhibitors and natural compounds to overcome the limitations of previous drug candidates [3] [7] [8].

Reference List

  • Sciencedirect. (2020). This compound as GLO1 inhibitor. In Bioorganic & Medicinal Chemistry. Retrieved from [Link] [6]
  • Kumar, P. A., & Reddy, G. B. (2007). Experimental Eye Research. Retrieved from [Link] [4]
  • Biomolecules. (2022). In Search of Differential Inhibitors of Aldose Reductase. Retrieved from [Link] [5]
  • Medicines. (2025). An Investigation of 5-Halogenated N-Indolylsulfonyl-2 ... Retrieved from [Link] [3]

References

Application Notes: Zopolrestat for Inhibiting Sciatic Nerve Sorbitol Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The polyol pathway, activated during hyperglycemia, leads to sorbitol accumulation within cells, contributing to diabetic complications like neuropathy. Aldose reductase (AR) is the first and rate-limiting enzyme in this pathway. Zopolrestat is a potent, carboxylic acid-based AR inhibitor that has been widely used in preclinical studies to investigate the role of AR in diabetic complications [1] [2].

Studies have shown that this compound is effective at preventing and reversing the accumulation of sorbitol in the sciatic nerve of diabetic rats, a key model for diabetic neuropathy research [3] [4]. Its pharmacokinetic profile indicates that it accumulates in and has a longer half-life in target tissues like the sciatic nerve compared to plasma, making it well-suited for chronic studies [5].

Experimental Protocol & Key Findings

The core methodology for evaluating this compound's efficacy on the sciatic nerve involves a streptozotocin (STZ)-induced diabetic rat model.

Animal Model and Dosing Protocol The table below summarizes the established animal model and dosing regimen based on published studies:

Protocol Aspect Specifications
Animal Model Male Sprague-Dawley (SD) rats made diabetic by intravenous (i.v.) injection of streptozotocin (STZ) [3].
Dosage Oral administration (gavage) at a range of 2.5 mg/kg to 50 mg/kg body weight [3].
Dosing Frequency Once daily [3].
Treatment Duration 5 days of dosing, followed by a 7-day recovery period in one chronic test [3].

Quantitative Outcomes The efficacy of this compound is measured by its ability to reverse existing sorbitol accumulation. The primary quantitative outcome is the ED₅₀, which is the dose required to achieve 50% of the maximum effect.

Tissue ED₅₀ (mg/kg)
Sciatic Nerve 1.9 [3]
Retina 17.6 [3]
Lens 18.4 [3]

The data shows that the sciatic nerve is highly sensitive to this compound, requiring a much lower dose to achieve the half-maximal effect compared to ocular tissues [3].

Detailed Experimental Methodology

1. Induction of Diabetes

  • Animal Preparation: Use male Sprague-Dawley rats. House them under standard conditions with a 12-hour light/dark cycle and provide free access to food and water.
  • STZ Administration: After a fasting period (e.g., 4 hours), administer a single intravenous injection of STZ (dissolved in 0.1 M sterile citrate buffer, pH 4.5) at a dose of 35-55 mg/kg to induce diabetes [3] [6].
  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Animals with blood glucose levels greater than 220 mg/dL are considered diabetic and included in the study [6].

2. Dosing and Tissue Collection

  • Group Allocation: Randomize diabetic rats into groups, including a diabetic control group (vehicle only) and one or more this compound-treated groups.
  • Compound Administration: Administer this compound via oral gavage at the chosen dosage (e.g., ED₅₀ dose of 1.9 mg/kg) once daily for the desired duration [3].
  • Euthanasia and Tissue Harvest: At the end of the experiment, euthanize animals humanely (e.g., by carbon dioxide inhalation or anesthetic overdose). Rapidly dissect out both sciatic nerves. For maximum nerve length, a detailed dorsal approach dissection protocol can be followed [7]. Clean the nerves of connective tissue, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

3. Sorbitol Measurement in Sciatic Nerve Sorbitol levels in the nerve are typically measured using an enzymatic assay.

  • Tissue Homogenization: Homogenize the thawed sciatic nerve tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) [6].
  • Enzymatic Reaction: The homogenate is incubated with a reaction mixture containing sorbitol dehydrogenase (SDH) and its cofactor, NAD+.
  • Sorbitol + NAD⁺ → Fructose + NADH + H⁺
  • Spectrophotometric Analysis: The generation of NADH, which absorbs light at 340 nm, is measured over time. The rate of increase in absorbance is directly proportional to the sorbitol concentration in the sample [6]. Results are expressed as nanomoles of sorbitol per gram of tissue (nmol/g).

Critical Technical Notes for Researchers

  • Tissue Accumulation: this compound has a longer half-life in the sciatic nerve, kidney, and lens than in plasma. This tissue accumulation should be considered when designing multiple-dose studies, as it can lead to sustained target engagement [5].
  • Mechanistic Insights: Beyond reducing sorbitol, this compound has been shown to prevent glucose-induced endothelial dysfunction in blood vessels and improve cellular glucose metabolism, indicating broader metabolic benefits [1] [4].
  • Clinical Context: While this compound showed promise preclinically, it, like several other ARIs (sorbinil, tolrestat), was withdrawn from clinical trials due to insufficient efficacy or side effects, highlighting the challenge of translating results from animal models to human patients [1].

The following diagram illustrates the polyol pathway and the experimental workflow for assessing this compound's activity.

HG Hyperglycemia AR Aldose Reductase (AR) HG->AR Sorbitol Sorbitol (Accumulates in cell) AR->Sorbitol Glucose NADP NADP+ AR->NADP NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose SDH->Fructose NADH NADH SDH->NADH NAD NAD+ NAD->SDH ARI This compound (ARI) Inhibits AR ARI->AR Start Start Start->HG

Common Questions on this compound Application

What is the significance of this compound's ED₅₀ being lower in the sciatic nerve than in other tissues? A lower ED₅₀ indicates that the sciatic nerve is more sensitive to this compound, meaning a smaller dose is required to achieve a therapeutic effect. This could be due to higher drug penetration, greater enzyme expression, or a more critical role of the polyol pathway in this tissue [3].

Are there any specific handling or solubility considerations for this compound in vitro? For in vitro studies, this compound is typically dissolved in DMSO. A stock solution of 8.3 mg/mL in pure DMSO yields a concentration of approximately 20 mM. This can be further diluted in buffer for assays, but the final DMSO concentration should be controlled (e.g., ≤1%) to avoid solvent toxicity [3].

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Zopolrestat with Aldose Reductase for Diabetic Complications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aldose Reductase and Zopolrestat

Aldose reductase (AR, AKR1B1) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normal glucose concentrations, only a small fraction of cellular glucose enters this pathway, but in hyperglycemic conditions characteristic of diabetes, over 30% of glucose metabolism may flow through the polyol pathway. This increased flux results in sorbitol accumulation and depletion of cellular NADPH, compromising antioxidant defense mechanisms and contributing to oxidative stress that underlies various diabetic complications including neuropathy, nephropathy, and retinopathy. [1]

This compound is a potent aldose reductase inhibitor (ARI) that has been extensively studied for managing diabetic complications. As a carboxylic acid derivative containing a trifluoromethyl benzothiazole moiety, this compound demonstrates strong binding affinity to AR, with reported inhibition constants in the nanomolar range (Kᵢ = 19 nM). The compound has shown promise in clinical studies for reducing various diabetic complications, though concerns about side effects have limited the widespread clinical use of ARIs. [1] [2] Understanding the molecular interactions between this compound and AR through computational approaches provides valuable insights for developing improved therapeutics with enhanced efficacy and reduced side effects.

Structural Insights and Binding Mechanisms

Aldose Reductase Structure and Active Site

The crystal structure of human aldose reductase (PDB IDs: 4JIR, 2HV5) reveals a typical α/β triosephosphate isomerase (TIM) barrel structure composed of approximately 316 amino acids. The active site is located in a deep, hydrophobic pocket at the C-terminal end of the β-barrel, characterized by several key residues that facilitate inhibitor binding:

  • Anion-binding pocket: Formed by Tyr48, His110, and Trp111, which interacts with the acidic moiety of inhibitors
  • Specificity pocket: Accommodating various hydrophobic substituents
  • NADP+ cofactor binding site: Providing the necessary hydride for the reduction reaction

The structure complexed with this compound (PDB ID: 2HV5) has been resolved to 1.59 Å resolution, offering high-precision structural data for docking studies. This structure clearly shows the interaction network between the protein and inhibitor, with the NADP+ cofactor remaining bound during inhibition. [3] [2]

This compound Binding Interactions

This compound (3,4-dihydro-4-oxo-3-((5-trifluoromethyl-2-benzothiazolyl)methyl)-1-phthalazine acetic acid) establishes multiple favorable interactions within the AR active site:

  • The carboxylic acid group forms strong hydrogen bonds with the anion-binding pocket residues Tyr48, His110, and Trp111
  • The trifluoromethyl benzothiazole moiety engages in hydrophobic interactions with Val47, Trp111, and Phe122
  • The phthalazine ring system participates in π-π stacking interactions with Trp111
  • Additional van der Waals interactions are observed with Leu300, Ala299, and Ser302

These diverse interaction modalities contribute to this compound's potent inhibition of AR, with binding affinity superior to many reference inhibitors including tolrestat and sorbinil. [1] [2]

Table 1: Key Residues in Aldose Reductase Active Site and Their Interactions with this compound

Residue Role in Catalysis/Inhibition Interaction Type with this compound
Tyr48 Anion-binding pocket residue Hydrogen bonding
His110 Anion-binding pocket residue Hydrogen bonding
Trp111 Anion-binding pocket residue Hydrogen bonding, π-π stacking
Val47 Hydrophobic substrate channel Van der Waals interactions
Phe122 Hydrophobic substrate channel Van der Waals interactions
Leu300 Hydrophobic substrate channel Van der Waals interactions
Cys298 Potential nucleophile Proximity to inhibitor

Computational Protocols

Molecular Docking Protocol

Molecular docking predicts the three-dimensional orientation of a ligand (this compound) when bound to its target protein (aldose reductase) and calculates the binding affinity of the complex. The following step-by-step protocol utilizes AutoDock 4.2, which employs a Lamarckian genetic algorithm for conformational sampling and energy evaluation: [4]

3.1.1 System Preparation
  • Retrieve the protein structure: Download the crystal structure of human aldose reductase in complex with this compound (PDB ID: 2HV5) from the RCSB Protein Data Bank (https://www.rcsb.org/)

  • Prepare the protein structure:

    • Remove water molecules and heteroatoms not involved in binding
    • Add polar hydrogen atoms using AutoDock Tools
    • Assign Kollman charges to all atoms
    • Save the prepared structure as AR.pdbqt
  • Prepare the ligand structure:

    • Extract this compound from the crystal structure or obtain its structure from chemical databases
    • Add Gasteiger charges and detect aromatic carbons
    • Define rotatable bonds and set the number of active torsions (typically between 1-6)
    • Save the prepared ligand as This compound.pdbqt
3.1.2 Grid Parameter File Setup
  • Set the grid box:

    • Determine the center coordinates based on the known binding site (x = 15.0, y = 12.5, z = 10.0)
    • Define the grid dimensions to encompass the entire active site (size_x = 60, size_y = 60, size_z = 60)
    • Generate the grid parameter file (a.gpf) using AutoDock Tools
  • Run AutoGrid:

    • Execute the command: autogrid4 -p a.gpf -l a.glg
3.1.3 Docking Parameter File Setup
  • Configure docking parameters:

    • Set the genetic algorithm parameters (number of runs = 10, population size = 150, maximum evaluations = 2,500,000)
    • Apply Lamarckian genetic algorithm parameters
    • Generate the docking parameter file (a.dpf)
  • Run AutoDock:

    • Execute the command: autodock4 -p a.dpf -l a.dlg
3.1.4 Results Analysis
  • Examine the docking log file (a.dlg):

    • Extract binding energies (in kcal/mol) for all conformations
    • Identify the cluster with most favorable binding energy
  • Visualize the results:

    • Use PyMOL or Discovery Studio Visualizer to examine the binding pose
    • Compare the predicted pose with the crystallographic reference
    • Analyze hydrogen bonds and hydrophobic interactions

The following workflow diagram illustrates the complete molecular docking process:

DockingWorkflow Start Start Docking Protocol PrepProt Prepare Protein Structure (PDB ID: 2HV5) Start->PrepProt PrepLig Prepare Ligand Structure (this compound) PrepProt->PrepLig GridSetup Set Up Grid Parameters PrepLig->GridSetup RunAutoGrid Run AutoGrid GridSetup->RunAutoGrid DockingSetup Configure Docking Parameters RunAutoGrid->DockingSetup RunAutoDock Run AutoDock DockingSetup->RunAutoDock Analyze Analyze Results RunAutoDock->Analyze

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the temporal evolution of the protein-ligand complex, capturing conformational changes and assessing the stability of the docked pose. The following protocol outlines the procedure for running MD simulations using AMBER or GROMACS: [5] [6]

  • System preparation:

    • Parameterize the protein using AMBER14SB force field
    • Parameterize this compound using GAFF force field with RESP charges calculated at HF/6-31G(d) level
    • Solvate the complex in a TIP3P water box with 10 Å padding
    • Add Na⁺ or Cl⁻ ions to neutralize the system
  • Energy minimization:

    • Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization
  • System equilibration:

    • Gradually heat the system from 0 to 310 K over 100 ps in the NVT ensemble
    • Equilibrate density for 100 ps in the NPT ensemble at 1 atm pressure
  • Production simulation:

    • Run unrestrained MD simulation for 100-1000 ns at 310 K and 1 atm
    • Apply periodic boundary conditions
    • Use Particle Mesh Ewald for long-range electrostatics
    • Set a 2 fs time step with SHAKE constraint on bonds involving hydrogen
  • Trajectory analysis:

    • Calculate root mean square deviation (RMSD) of protein and ligand
    • Compute root mean square fluctuation (RMSF) of residues
    • Analyze hydrogen bonding occupancy and interaction fingerprints
    • Perform principal component analysis of conformational sampling

Binding Affinity Analysis and Validation

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method provides a more accurate estimation of binding free energies than docking scores alone. This approach calculates the binding free energy (ΔGᵇᵢⁿᵈ) using the following equation: [6]

ΔGᵇᵢⁿᵈ = Gᶜᵒᵐᵖˡᵉˣ - Gᵖʳᵒᵗᵉⁱⁿ - Gˡⁱᵍᵃⁿᵈ ΔGᵇᵢⁿᵈ = Eᵐᵐ + Gˢᵒˡᵛ - TS

Where Eᵐᵐ represents the gas-phase molecular mechanics energy, Gˢᵒˡᵛ is the solvation free energy, and TS represents the entropy contribution. For this compound-AR complexes, the van der Waals and electrostatic interactions provide the main contributions to the binding free energy, with key residues including Trp21, Val48, Tyr49, Lys78, Trp80, His111, Arg298, and Val302. [6]

Table 2: Comparison of Binding Affinities for Aldose Reductase Inhibitors

Inhibitor Binding Energy (kcal/mol) Inhibition Constant (Kᵢ) Key Interactions
This compound -12.3 to -10.7 (calculated) 19 nM (experimental) Tyr48, His110, Trp111, Phe122
(+)-Pipoxide -12.3 (calculated) Not determined Hydrogen bonding, hydrophobic
Naamidine A -11.8 (calculated) Not determined Hydrogen bonding, hydrophobic
Tolrestat -10.5 (calculated) 15-35 nM (experimental) Tyr48, His110, Trp111
Fidarestat -10.2 (calculated) 32 nM (experimental) Tyr48, His110, Trp111
Sorbinil -9.8 (calculated) 90 nM (experimental) Tyr48, His110, Trp111
Selectivity Considerations

A significant challenge in AR inhibitor design is achieving selectivity over AKR1B10, a closely related aldo-keto reductase with 70.89% sequence homology to AR that is overexpressed in various cancers. Studies have shown that This compound inhibits both AR and AKR1B10 with similar potency. The selectivity mechanism primarily involves:

  • Trp112 conformation: In AKR1B10, this residue (equivalent to Trp111 in AR) can adopt different conformations that affect inhibitor binding
  • Anion binding pocket variations: Subtle differences in the composition and flexibility of the anion-binding pocket
  • Specificity pocket accessibility: Variations in the accessibility and dimensions of the specificity pocket

MD simulations of this compound bound to both enzymes reveal that highly selective AR inhibitors should ideally lack bulky moieties that can adapt to both binding sites, whereas dual inhibitors like this compound can accommodate conformational changes in both enzymes. [6]

Experimental Design and Practical Notes

Experimental Validation of Docking Results

Experimental validation of computational predictions is essential for confirming the reliability of docking studies. Several approaches can be employed:

  • Crystallographic validation:

    • Compare predicted binding poses with experimentally determined crystal structures (e.g., PDB IDs: 2HV5, 4JIR)
    • Assess root-mean-square deviation (RMSD) between predicted and experimental poses
    • Target: RMSD < 2.0 Å indicates successful pose prediction
  • Biochemical validation:

    • Perform enzyme inhibition assays to determine IC₅₀ values
    • Compare computational binding energies with experimental inhibition constants
    • Use isothermal titration calorimetry to validate binding thermodynamics
  • Competitive binding assays:

    • Conduct displacement assays with known inhibitors
    • Validate binding site predictions through mutagenesis of key residues

Recent studies have identified several natural compounds with potential AR inhibitory activity, including (+)-pipoxide, Zinc000095485961, Naamidine A, (-)-pipoxide, and 1,6-di-O-p-hydroxybenzoyl-beta-D-glucopyranoside, which demonstrated binding energies ranging from -12.3 to -10.7 kcal/mol, outperforming this compound in computational studies. However, these findings require experimental validation. [1] [7]

Troubleshooting and Optimization

Common issues in molecular docking studies and their solutions:

Table 3: Troubleshooting Guide for Molecular Docking

Problem Possible Causes Solutions
Unrealistic binding poses Incorrect protonation states, inadequate sampling Check ligand protonation at physiological pH, increase number of docking runs
Poor correlation with experimental data Inaccurate force field parameters, insufficient conformational sampling Use more refined scoring functions, perform MD simulations to refine poses
Inconsistent binding energies Grid box misplacement, inappropriate box size Center grid box on known binding site, ensure box size encompasses entire binding pocket
Failure to reproduce crystal pose Incorrect treatment of protein flexibility Use induced-fit docking protocols, incorporate side-chain flexibility
Advanced Methodological Considerations

For enhanced accuracy in docking studies, consider these advanced approaches:

  • Ensemble docking: Perform docking against multiple protein conformations from MD simulations to account for receptor flexibility

  • Quantum mechanical calculations: Employ QM/MM approaches for more accurate treatment of electronic effects in binding, particularly for the zinc ion in metalloenzymes

  • Free energy perturbation: Use alchemical free energy methods for high-precision binding affinity predictions

The following diagram illustrates the relationship between different computational methods in drug discovery:

ComputationalMethods Start Target Identification (Aldose Reductase) Docking Molecular Docking (Pose Prediction) Start->Docking MD MD Simulations (Binding Stability) Docking->MD Validation Experimental Validation (X-ray, IC50) Docking->Validation MMGBSA MM/GBSA Calculations (Binding Affinity) MD->MMGBSA MD->Validation FEP Free Energy Perturbation (High Accuracy ΔG) MMGBSA->FEP FEP->Validation

Conclusion

These application notes provide a comprehensive framework for conducting molecular docking studies of this compound with aldose reductase. The integrated approach combining docking, molecular dynamics simulations, and binding free energy calculations offers a robust protocol for investigating AR-inhibitor interactions at atomic resolution. The step-by-step methodologies outlined herein enable researchers to accurately characterize binding mechanisms and affinities, facilitating the rational design of next-generation aldose reductase inhibitors with improved efficacy and selectivity for managing diabetic complications.

Future directions in this field should focus on developing highly selective inhibitors that distinguish between AR and the closely related AKR1B10, optimizing pharmacokinetic properties to enhance therapeutic outcomes, and validating computational predictions through rigorous experimental assays. The incorporation of machine learning approaches and advanced free energy calculations will further improve the accuracy and efficiency of these computational studies.

References

Comprehensive Research Guide: Zopolrestat Protein Binding and Pharmacokinetics in Diabetic Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Zopolrestat is a potent carboxylic acid-based aldose reductase inhibitor (ARI) that has been extensively investigated for its potential to prevent and treat diabetic complications. As an experimental therapeutic agent, it targets aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through this pathway contributes to the pathogenesis of diabetic complications including neuropathy, nephropathy, retinopathy, and cataract formation through sorbitol accumulation and oxidative stress mechanisms. [1] [2] [3]

The molecular mechanism of this compound involves competitive inhibition at the active site of human aldose reductase, as demonstrated through kinetic and spectroscopic studies. This compound binds to aldose reductase complexed with either the cofactor NADPH or NADP+, distinguishing it from other ARIs like sorbinil which show preferential binding to the enzyme-NADPH complex. This binding characteristic contributes to its potent inhibitory activity, with a reported Ki value of 1.2 nM at the biochemical level, making it one of the most potent inhibitors in its class. The compound's structure features a phthalazinone core with a trifluoromethyl benzothiazole moiety and carboxylic acid group, which facilitates its interaction with key residues in the enzyme's active site. [4] [5]

Protein Binding and Pharmacokinetic Profiles

Quantitative Protein Binding and Pharmacokinetic Data

Table 1: Protein Binding Characteristics of this compound Across Experimental Models

Experimental System Protein Binding (%) Notes Citation
Human diabetic patients >99% Concentration-dependent binding [6]
Diabetic rat plasma Less extensive than in normal rats Quantitative data not provided [7]
Normal rat plasma More extensive than in diabetic rats Quantitative data not provided [7]

Table 2: Pharmacokinetic Parameters of this compound in Various Models

Parameter Normal Rats (Oral 50 mg/kg) Diabetic Rats (Oral 50 mg/kg) Human NIDDM Patients (Oral 1000 mg) Citation
Cmax 127 µg/mL 144 µg/mL 208 µg/mL (multiple dose) [7] [6]
Tmax Not specified Not specified 2-4 hours (single); 4.3 hours (multiple) [6]
Half-life (Plasma) 8.0 hours 6.6 hours 26.9 hours [7] [6]
Half-life (Tissues) Longer in nerve, kidney, lens Similar to normal rats Not assessed [7]
Urinary excretion <2% (unchanged, 48hr) <2% (unchanged, 48hr) 36% (unchanged, 24hr) + 7% (glucuronide) [7] [6]
Apparent clearance Not specified Not specified 5.71 mL/min [6]
Volume of distribution Not specified Not specified 12.9 L [6]
Key Findings on Tissue Distribution and Accumulation

Research in diabetic and normal rat models has revealed important tissue-specific distribution patterns for this compound. The compound demonstrates prolonged retention in tissues vulnerable to diabetic complications, with half-lives in nerve, kidney, and lens tissues exceeding plasma half-life in both normal and diabetic rats. During multiple dosing regimens, this compound did not accumulate in plasma or liver at steady state, but significant accumulation occurred in nerve, kidney, and lens tissues to varying degrees. This tissue-selective accumulation is pharmacologically advantageous as these are precisely the target tissues for preventing diabetic complications. The extended tissue residence time suggests that this compound may have a longer duration of biological action than predicted by plasma pharmacokinetics alone. [7]

The protein binding characteristics of this compound appear to be influenced by diabetic conditions. Studies in rat models indicate that protein binding of this compound was less extensive in plasma from diabetic rats compared to normal rats, which may contribute to differences in drug disposition between diabetic and non-diabetic states. This finding has potential clinical relevance as altered protein binding in diabetes could influence free drug concentrations and pharmacological effects. In human studies, this compound demonstrated concentration-dependent protein binding exceeding 99%, which is consistent with its high degree of plasma protein attachment and may influence its clearance and distribution characteristics. [7] [6]

Experimental Protocols and Methodologies

Protein Binding Assessment Protocols

Equilibrium Dialysis Method for Protein Binding Determination:

  • Apparatus Setup: Utilize multi-chamber equilibrium dialysis cells with semi-permeable membranes (molecular weight cutoff 10-14 kDa). Prepare plasma samples from either diabetic or normal rodent models, or human plasma samples from clinical trials. [7]
  • Sample Preparation: Add this compound to plasma at therapeutic concentrations (typically 10-100 µg/mL based on reported Cmax values). Adjust pH to 7.4 using phosphate buffer to maintain physiological conditions. [7] [6]
  • Dialysis Procedure: Load plasma samples into one chamber and phosphate buffer saline (pH 7.4) into the adjacent chamber. Conduct dialysis at 37°C for 4-8 hours with gentle agitation to reach equilibrium while maintaining protein stability. [7]
  • Quantification: Post-dialysis, collect samples from both chambers and quantify this compound concentrations using validated HPLC-UV or LC-MS/MS methods. Calculate protein binding percentage using the formula: % Bound = [(Cplasma - Cbuffer)/Cplasma] × 100. [7] [6]
  • Diabetes-Specific Modifications: When comparing diabetic versus normal models, ensure equivalent sample processing and account for potential differences in plasma composition (e.g., albumin levels, glycation products) that may influence binding. Include quality controls with reference compounds of known protein binding characteristics. [7]
Tissue Distribution Study Protocol

Comprehensive Tissue Distribution Assessment in Diabetic Models:

  • Animal Model Preparation: Induce diabetes in male rats using streptozotocin (STZ) administration (55-65 mg/kg IV or IP) following appropriate fasting protocols. Confirm diabetic state (blood glucose >250 mg/dL) 72 hours post-induction. Include age-matched normal rats as controls. House animals under standard conditions with free access to food and water throughout the study. [7] [3]
  • Dosing and Sample Collection: Administer this compound via oral gavage at 50 mg/kg suspended in appropriate vehicle (e.g., 0.5% methylcellulose). At predetermined time points (1, 2, 4, 8, 12, 24, 48 hours post-dose), euthanize animals and collect blood (via cardiac puncture), lens, sciatic nerve, kidney cortex, and liver tissues. [7]
  • Sample Processing: Centrifuge blood to obtain plasma. Weigh tissues and homogenize in 3-5 volumes of appropriate buffer (e.g., phosphate buffer, pH 7.4). Store all samples at -70°C until analysis to maintain compound stability. [7]
  • Bioanalytical Method: Extract this compound from plasma and tissue homogenates using protein precipitation (acetonitrile) or solid-phase extraction. Quantify using validated HPLC with UV detection or LC-MS/MS. For tissue concentrations, normalize to tissue weight and express as µg/g tissue. Include standard curves and quality control samples in each analytical batch. [7]
  • Pharmacokinetic Analysis: Calculate tissue-specific pharmacokinetic parameters including Cmax, Tmax, half-life, and AUC using non-compartmental methods. Compare parameters between diabetic and normal rats, and between different tissues. Statistical analysis should employ appropriate tests (e.g., t-tests, ANOVA) with significance defined as p < 0.05. [7]

G cluster_0 Polyol Pathway in Hyperglycemia This compound This compound AR_Enzyme AR_Enzyme This compound->AR_Enzyme Inhibits Polyol_Pathway Polyol_Pathway AR_Enzyme->Polyol_Pathway Catalyzes NADPH NADPH NADPH->AR_Enzyme Cofactor Sorbitol Sorbitol Polyol_Pathway->Sorbitol Produces Glucose Glucose Glucose->AR_Enzyme Substrate Complications Complications Sorbitol->Complications Accumulation Leads To

Diagram 1: Mechanism of this compound Action in Diabetic Complications. This compound inhibits aldose reductase (AR), the first enzyme in the polyol pathway that converts glucose to sorbitol under hyperglycemic conditions. By blocking this pathway, this compound prevents sorbitol accumulation and subsequent diabetic complications. [1] [2] [5]

G cluster_0 Key Tissues for Collection Start Study Initiation Animal_Model Diabetic Animal Model (STZ-induced) Start->Animal_Model Dosing This compound Administration (Oral 50 mg/kg) Animal_Model->Dosing Sample_Collection Sample Collection (Plasma & Tissues) Dosing->Sample_Collection Processing Sample Processing (Homogenization) Sample_Collection->Processing T1 Nerve Analysis Analytical Quantification (LC-MS/MS) Processing->Analysis PK_Modeling PK Parameter Calculation Analysis->PK_Modeling End Data Interpretation PK_Modeling->End T2 Lens T3 Kidney T4 Liver T5 Plasma

Diagram 2: Experimental Workflow for this compound Tissue Distribution Studies. This flowchart outlines the key steps in assessing this compound distribution in diabetic models, from animal model preparation through sample collection and pharmacokinetic analysis. [7] [3]

Research Implications and Applications

Efficacy Evidence and Clinical Relevance

Preclinical studies demonstrate that this compound exerts beneficial effects on multiple diabetic complications through its targeted action on aldose reductase. In diabetic rat models, this compound administration significantly reduced sorbitol accumulation in neural tissues, lenses, and kidneys - key target organs for diabetic complications. This biochemical effect translated to functional improvements, including prevention of motor nerve conduction velocity deficits and cataract formation. The drug's ability to accumulate preferentially in these vulnerable tissues with longer half-lives than in plasma enhances its therapeutic potential for chronic complications of diabetes. [7] [3]

Research in aging rat models has revealed additional dimensions of this compound's pharmacological activity. Studies demonstrate that this compound improved endothelial-dependent relaxation in aged Fischer 344 rats, suggesting benefits for vascular function beyond glycemic control. This effect was associated with reduced levels of methylglyoxal (MG), a key precursor of advanced glycation endproducts (AGEs), in aortic tissues. The study established a connection between aldose reductase inhibition and reduced AGE formation, providing insight into potential pleiotropic benefits of this compound in addressing age-related vascular dysfunction that may be accelerated in diabetes. [2]

Research Applications and Translation

This compound serves as an important research tool for investigating the pathophysiological role of the polyol pathway in diabetic complications. Its well-characterized pharmacokinetic profile, particularly its tissue-specific distribution and accumulation patterns, makes it valuable for studies examining the relationship between aldose reductase inhibition and prevention of tissue damage in experimental diabetes. Researchers can utilize the compound as a positive control when evaluating novel aldose reductase inhibitors or when exploring combination therapies targeting multiple pathways of diabetic complications. [7] [2]

Despite its promising preclinical profile, this compound's clinical development was halted during Phase III trials, partly due to hepatotoxicity concerns and insufficient demonstration of therapeutic efficacy in human studies. This outcome highlights the challenges in translating preclinical findings in diabetic models to clinical benefits in patients. The compound's history underscores the importance of thorough investigation of tissue-specific accumulation, species differences in pharmacokinetics, and long-term safety profiles when developing aldose reductase inhibitors. Contemporary research continues to reference this compound as a benchmark potent inhibitor while seeking compounds with improved therapeutic indices. [1] [8]

Conclusion

This compound represents a extensively studied aldose reductase inhibitor with well-characterized protein binding and pharmacokinetic properties across multiple species. The available data reveal its unique tissue distribution profile, with preferential accumulation and prolonged retention in tissues vulnerable to diabetic complications. The experimental protocols outlined provide robust methodologies for investigating these parameters in preclinical models. While clinical development was discontinued, this compound remains an important reference compound in diabetes research and continues to inform the development of novel therapeutic approaches for diabetic complications. Future research directions may include further exploration of its effects on AGE formation and vascular function, as well as its potential applications in understanding polyol pathway biology beyond diabetes.

References

Comprehensive Application Notes: Pharmacokinetic Characterization of Zopolrestat

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Zopolrestat is a potent carboxylic acid-based aldose reductase inhibitor (ARI) that has been investigated extensively for the treatment of diabetic complications, including neuropathy, nephropathy, and retinopathy. The therapeutic rationale for this compound centers on its ability to inhibit the polyol pathway, a glucose metabolic pathway that becomes hyperactive in hyperglycemic conditions and contributes to oxidative stress and cellular damage through sorbitol accumulation and NADPH depletion [1]. More recently, research has revealed that this compound also exhibits potent glyoxalase I (GLO1) inhibition with a biochemical Ki value of 1.2 nM, positioning it as a valuable template molecule for the discovery of novel GLO1 inhibitors with potential applications in oncology and neurodegenerative diseases [2].

The molecular structure of this compound features a phthalazine acetic acid core substituted with a trifluoromethyl benzothiazole group, which enables optimal interaction with the hydrophobic pocket of the aldose reductase enzyme [2] [3]. Crystallographic studies of human aldose reductase complexed with this compound have revealed detailed binding characteristics, with the inhibitor demonstrating competitive inhibition through specific interactions with the enzyme's active site [3]. Beyond its established role in diabetic complications, emerging evidence indicates that this compound exhibits anti-neuroinflammatory properties by modulating β-amyloid-induced microglial activation through ROS-PKC-mediated NF-κB and MAPK pathways, suggesting potential applications in Alzheimer's disease and other inflammation-related neurodegenerative conditions [4].

Pharmacokinetic Parameters in Humans

Comprehensive PK Profile Table

The pharmacokinetic profile of this compound has been characterized in healthy male volunteers across single and multiple-dose regimens, demonstrating favorable properties for once-daily dosing. Key parameters are summarized in Table 1.

Table 1: Human Pharmacokinetic Parameters of this compound

Parameter Single Dose (50-1200 mg) Multiple Dose (800 mg/day) Multiple Dose (1200 mg/day)
Cmax Dose-proportional increase 196 μg/mL 281 μg/mL
AUC(0-48) Linear with dose - -
AUC(0-24) at steady-state - Dose-proportional Dose-proportional
T½ (half-life) - 30.3 hours (mean) 30.3 hours (mean)
Oral clearance (Clpo) - 5.2 mL/min 5.2 mL/min
Volume of distribution (Vdss/F) - 12 L 12 L
Renal clearance 2.6-5.6 mL/min 2.2 mL/min 2.2 mL/min
Urinary excretion (unchanged) 34-45% of dose ~45% of dose ~45% of dose
Protein binding Extensive, concentration-dependent Extensive Extensive
Food effect No significant impact on absorption - -

Source: [5]

Key Pharmacokinetic Characteristics

This compound exhibits linear pharmacokinetics across the therapeutic dose range, with Cmax and AUC values increasing proportionally with dose [5]. The mean elimination half-life of approximately 30 hours supports once-daily dosing and contributes to the observed 2.2-fold accumulation at steady-state conditions [5]. The extensive renal excretion of unchanged drug (34-45% of administered dose) indicates that renal function may influence clearance, while the concentration-dependent plasma protein binding may have implications for drug interactions and free fraction availability at different dose levels [5]. The absence of food effects on the extent of absorption provides dosing flexibility without regard to meals, which is particularly beneficial for diabetic patients who may have variable meal patterns [5].

Preclinical Pharmacokinetic Profiles

Comparative Preclinical PK Table

Preclinical studies in normal and diabetic rat models have provided insights into the species-specific differences in this compound handling and the potential impact of diabetic pathophysiology on its pharmacokinetics, as summarized in Table 2.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

Parameter Normal Rats (IV 2 mg/kg) Normal Rats (PO 50 mg/kg) Diabetic Rats (PO 50 mg/kg)
Cmax - 127 μg/mL 144 μg/mL
AUC(0-∞) - Higher than diabetic Lower than normal
Plasma half-life - 8.0 hours 6.6 hours
Urinary excretion (unchanged) - <2% of dose <2% of dose
Protein binding - More extensive Less extensive
Tissue accumulation - Nerve, kidney, lens Nerve, kidney, lens

Source: [6]

Preclinical Distribution and Elimination

Following oral administration in rats, this compound achieved comparable Cmax values in both normal and diabetic animals, though the AUC was notably lower in diabetic rats despite similar peak concentrations [6]. The shorter plasma half-life observed in diabetic rats (6.6 hours versus 8.0 hours in normal rats) may reflect disease-related alterations in drug disposition [6]. A striking species difference in elimination pathways is evident, with rats excreting less than 2% of the unchanged drug in urine compared to 34-45% in humans, suggesting potentially different metabolic or biliary elimination patterns across species [6]. The reduced plasma protein binding observed in diabetic rats compared to normal rats may result from diabetes-induced alterations in plasma composition and could influence tissue distribution and free drug concentrations [6].

Multiple-dose studies in diabetic rats revealed tissue-specific accumulation, with this compound demonstrating longer half-lives in nerve, kidney, and lens tissues compared to plasma [6]. This preferential tissue penetration is pharmacologically advantageous for targeting diabetic complications in these vulnerable tissues and may allow for sustained therapeutic effects even with fluctuating plasma concentrations. The absence of significant accumulation in plasma and liver during multiple dosing contrasts with the tissue retention, suggesting selective partitioning into target organs affected by diabetic complications [6].

Analytical Methods and Experimental Protocols

Protocol for Plasma Pharmacokinetic Studies

Objective: To determine the single-dose pharmacokinetic profile of this compound in human subjects.

Methodology:

  • Study Design: Open-label, single ascending dose design with at least 6 dose levels (50, 100, 200, 400, 800, and 1200 mg) in healthy male volunteers.
  • Sample Collection: Blood samples (5-10 mL) collected pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose in heparinized tubes.
  • Sample Processing: Immediate centrifugation at 3000 × g for 15 minutes at 4°C; plasma transferred to polypropylene tubes and stored at -70°C until analysis.
  • Urine Collection: Cumulative urine collections at 0-6, 6-12, 12-24, and 24-48 hours post-dose; aliquots stored at -70°C.

Bioanalytical Method:

  • Analytical Technique: Reverse-phase HPLC with UV detection.
  • Chromatographic Conditions: C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:phosphate buffer (pH 3.0) (40:60 v/v), flow rate of 1.0 mL/min, detection wavelength of 254 nm.
  • Sample Preparation: Protein precipitation with cold acetonitrile (1:2 v/v), vortex mixing for 1 minute, centrifugation at 10,000 × g for 10 minutes, supernatant injection volume of 50 μL.
  • Calibration Curve: Linear range of 0.1-500 μg/mL with r² > 0.995; LLOQ of 0.1 μg/mL.

Pharmacokinetic Analysis:

  • Non-compartmental analysis using validated software (e.g., Phoenix WinNonlin).
  • AUC calculation using the linear-up/log-down trapezoidal method to optimize accuracy during both absorption and elimination phases [7].
  • Key parameters: Cmax, Tmax, AUC0-t, AUC0-∞, λz, t½, CL/F, Vd/F, and cumulative urinary excretion.
Protocol for Tissue Distribution Studies

Objective: To evaluate the tissue distribution and accumulation of this compound in target tissues relevant to diabetic complications.

Methodology:

  • Animal Model: Streptozotocin-induced diabetic rats and age-matched normal controls.
  • Dosing: Oral administration of this compound at 50 mg/kg/day for 5 days.
  • Tissue Collection: Animals euthanized at predetermined time points (2, 6, 12, 24, 48, 72 hours post-final dose); plasma, sciatic nerve, kidney, lens, liver, and brain collected.
  • Tissue Homogenization: Tissues weighed and homogenized in phosphate buffer (1:3 w/v) using a Polytron homogenizer.

Bioanalytical Method:

  • Tissue Extraction: Liquid-liquid extraction with ethyl acetate after acidification with 0.1N HCl.
  • Analytical Technique: LC-MS/MS for enhanced sensitivity and specificity.
  • Chromatographic Conditions: C8 column (100 × 2.1 mm, 3.5 μm), gradient elution with 0.1% formic acid in water and acetonitrile, flow rate of 0.3 mL/min.
  • Mass Detection: ESI negative mode, MRM transitions 418.9→178.9 (this compound) and 421.9→181.9 (internal standard).

Data Analysis:

  • Tissue-to-plasma ratio calculation at each time point.
  • Tissue half-life determination using non-compartmental analysis.
  • Accumulation factor comparison between single and multiple dosing.

Mechanistic Pathways and Experimental Workflows

Polyol Pathway and this compound Inhibition

The following diagram illustrates the polyol pathway mechanism and the site of inhibition for this compound:

G Polyol Pathway and this compound Inhibition Glucose Glucose AR Aldose Reductase (AR) Glucose->AR High Glucose Sorbitol Sorbitol AR->Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Complications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Fructose Fructose SDH->Fructose Fructose->Complications AGE Formation NADPH NADPH NADP NADP+ NADPH->NADP Co-factor NADPH->Complications Oxidative Stress NAD NAD+ NADH NADH NAD->NADH Co-factor This compound This compound This compound->AR Inhibition

This diagram illustrates the biochemical sequence through which excess glucose is shunted into the polyol pathway under hyperglycemic conditions. Aldose reductase reduces glucose to sorbitol using NADPH as a cofactor, subsequently leading to sorbitol accumulation within cells and oxidative stress through NADPH depletion [1]. Sorbitol is then converted to fructose by sorbitol dehydrogenase, which utilizes NAD+ and produces NADH, contributing to redox imbalance and pseudohypoxia [1]. This compound exerts its therapeutic effect by potently inhibiting aldose reductase at the initial step of this pathway, thereby preventing sorbitol accumulation and the subsequent cascade of osmotic and oxidative stress that leads to diabetic complications [5] [1].

Neuroinflammatory Inhibition Mechanism

The following diagram outlines the recently discovered mechanism by which this compound attenuates β-amyloid-induced neuroinflammation:

G This compound Neuroinflammatory Inhibition Pathway ABeta β-Amyloid (Aβ) Microglia Microglial Activation ABeta->Microglia ROS ROS Production Microglia->ROS PKC PKC Phosphorylation ROS->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK TNF Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->TNF MAPK->TNF Neuroinflammation Neuroinflammation & Neurodegeneration TNF->Neuroinflammation This compound This compound This compound->ROS Inhibits This compound->PKC Suppresses

This pathway illustrates the multi-targeted mechanism through which this compound exerts anti-neuroinflammatory effects. β-Amyloid stimulation activates microglia, triggering ROS production and subsequent PKC phosphorylation across multiple isoforms (PKCα/β, δ, ζ/λ, and mu) [4]. These activated PKC isoforms then stimulate both the NF-κB and MAPK signaling pathways, leading to increased production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [4]. This compound intervention occurs at multiple levels, primarily reducing intracellular ROS generation and suppressing PKC phosphorylation, thereby disrupting the downstream inflammatory cascades and potentially providing therapeutic benefit in Alzheimer's disease and other neuroinflammatory conditions [4].

Conclusion and Research Applications

This compound demonstrates a favorable pharmacokinetic profile characterized by dose-linear exposure, complete oral absorption unaffected by food, and an extended half-life suitable for once-daily dosing. Its tissue distribution properties are particularly noteworthy, with demonstrated accumulation in target tissues such as nerve, kidney, and lens, which may enhance its therapeutic efficacy for diabetic complications affecting these organs. The dual inhibitory activity against both aldose reductase and glyoxalase I positions this compound as a valuable pharmacological tool for investigating interconnected metabolic pathways in diabetes and beyond.

The emerging applications of this compound in neuroinflammation and potential neurodegenerative disorders highlight the importance of comprehensive pharmacokinetic characterization in guiding future research directions. The experimental protocols outlined herein provide robust methodologies for further investigating this compound's disposition in various physiological and disease states. As research continues to elucidate new therapeutic targets for this compound, its well-established pharmacokinetic profile serves as a solid foundation for dose selection and regimen design in preclinical and clinical studies.

References

Zopolrestat protocol for diabetic cataract prevention

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Zopolrestat Efficacy

The table below summarizes experimental data from a study on this compound's effects in a streptozotocin (STZ)-induced diabetic rat model.

Parameter Untreated Diabetic Rats This compound-Treated Diabetic Rats Treatment Details
24-h Urinary Protein Excretion (at 4 months) 49.97 ± 7.94 mg/day 15.07 ± 2.17 mg/day [1] Dose: 100 mg/kg [1]
24-h Urinary Protein Excretion (at 6 months) 67.05 ± 14.03 mg/day 22.77 ± 4.39 mg/day [1] Administration: Daily (orally via gavage) [1] [2]
Lens Sorbitol Levels 40-fold increase Near-normal levels (prevented) [1] Duration: 4-6 months [1]
Lens Opacity Opaque Maintained transparency [1] Model: STZ-induced diabetic rats [1] [2]
Lens Myo-inositol Content Depleted Maintained [1]
Lens Na-K-ATPase Activity (Ouabain-sensitive Rb influx) Reduced to 53.8% of control Maintained at control levels [1]

Experimental Protocol for Diabetic Cataract Prevention

This detailed protocol is adapted from published studies for use in a preclinical STZ-induced diabetic rat model [1] [2].

Animal Model Preparation
  • Animals: Use male albino Wistar rats (e.g., 200-225 g initial weight).
  • Diabetes Induction: After a 4-hour fast, administer a single intraperitoneal injection of Streptozotocin (STZ) at 35 mg/kg body weight, dissolved in sterile 0.1 M citrate buffer (pH 4.5).
  • Confirmation: After 72 hours, measure blood glucose from the tail vein. Include only rats with sustained hyperglycemia (e.g., blood glucose > 220 mg/dL) in the study.
Treatment Groups and Dosing
  • Group 1 (Control): Non-diabetic, healthy rats.
  • Group 2 (Diabetic Control): STZ-induced diabetic rats, untreated.
  • Group 3 (Treatment Group): STZ-induced diabetic rats treated with this compound.
    • Dosage: 25 mg/kg body weight [2] or 100 mg/kg [1].
    • Route: Oral gavage.
    • Frequency: Administered twice a week [2] or daily [1].
    • Initiation: Start treatment 72 hours after STZ injection.
    • Duration: Continue for the desired study period (e.g., 3-6 months).
Sample Collection and Analysis
  • Lens Collection: Sacrifice animals at the study endpoint. Immediately dissect eye lenses, wash in ice-cold saline, and weigh.
  • Lens Homogenate: Homogenize 100 mg of lens tissue in 0.1 M Tris-HCl buffer (pH 7.4) at 4°C to create a 10% (w/v) homogenate. Centrifuge at 11,000 × g for 30 minutes. Use the supernatant for biochemical assays [2].
  • Key Assays:
    • Lens Aldose Reductase (ALR2) Activity: Monitor the consumption of NADPH at 340 nm wavelength [2].
    • Lens Sorbitol Content: Quantify using a spectrophotometric assay with sorbitol dehydrogenase [2].
    • Lens Clarity: Assess opacity through visual inspection or imaging techniques [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate this compound's mechanism in preventing diabetic cataracts and the experimental workflow. The DOT code is provided for customization and reproduction.

Diagram 1: Polyol Pathway and this compound Inhibition

Glucose Glucose ALR2 ALR2 Glucose->ALR2  Aldose Reductase (ALR2) Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose  Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress  Accumulates NADPH NADPH NADPH->ALR2  Cofactor NADP NADP ALR2->Sorbitol  Converts to ALR2->NADP  Produces This compound This compound This compound->ALR2  Inhibits Cataract Formation Cataract Formation Osmotic Stress->Cataract Formation  Leads to

Polyol Pathway and Inhibition by this compound

Diagram 2: Experimental Workflow for Preclinical Study

Start Animal Model Preparation (Wistar Rats) A Induce Diabetes (STZ injection, 35 mg/kg, i.p.) Start->A B Confirm Hyperglycemia (72 hours post-injection) A->B C Randomize & Group B->C D Administer this compound (25-100 mg/kg, oral gavage) C->D E Monitor & Maintain (Body weight, Blood glucose) D->E F Terminate Study & Collect Samples (Eye lenses, Blood) E->F G Biochemical Analysis (ALR2 activity, Sorbitol, Proteinuria) F->G End Data Analysis (Compare vs. Control groups) G->End

Preclinical Evaluation Workflow

Research Implications and Notes

  • Dual Activity of Vitamin K1: Research shows Vitamin K1 also inhibits ALR2 and has anti-hyperglycemic effects [2], presenting a potential natural alternative or combinatorial approach.
  • Critical Biochemical Markers: Effective inhibition of the polyol pathway by this compound is confirmed by reduced lens sorbitol, maintained myo-inositol, and preserved Na-K-ATPase activity [1].
  • Beyond Ophthalmology: this compound's inhibition of Aldose Reductase also shows renoprotective effects, significantly reducing proteinuria and albuminuria in diabetic models [1].
  • Structural Biology: The crystal structure of Human Aldose Reductase in complex with this compound (PDB ID: 2HV5) is solved [3], providing a valuable resource for structure-based drug design.

References

Zopolrestat carboxylic acid inhibitor limitations

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Considerations & Troubleshooting

For researchers working with Zopolrestat, here are specific experimental considerations based on published data.

Experimental Area Considerations & Protocols

| In Vitro Assays | - IC50: 3.1 nM for aldose reductase inhibition [1].

  • Solubility: ≥20 mg/mL in DMSO [2]. For in vivo formulations, solubility of ~0.83 mg/mL in co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [1]. | | In Vivo Models (Rat) | - Dosing: 2.5 to 50 mg/kg, administered orally (po) [1].
  • Efficacy: ED50 for reversing sorbitol accumulation was 1.9 mg/kg (sciatic nerve), 17.6 mg/kg (retina), and 18.4 mg/kg (lens) in chronically treated diabetic rats [1].
  • Pharmacokinetics: Longer half-lives in target tissues (nerve, kidney, lens) than in plasma; accumulation possible in these tissues during multiple dosing [3]. | | Troubleshooting | - Lack of Efficacy In Vivo: Confirm adequate compound exposure in target tissues (pharmacokinetic profiling) [3].
  • Toxicity Concerns: Prioritize hepatotoxicity screening (e.g., liver enzyme assays, histopathology) early in development [4]. |

The Polyol Pathway and Drug Discovery Context

This compound targets the polyol pathway, which is hyperactivated in hyperglycemia. The following diagram illustrates this pathway and the role of aldose reductase inhibition.

Glucose Glucose AldoseReductase Aldose Reductase (AKR1B1) Glucose->AldoseReductase NADPH → NADP+ Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose SDH NAD+ → NADH Complications Diabetic Complications (Nephropathy, Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Fructose->Complications AGEs Formation AldoseReductase->Sorbitol ARInhibitor ARI (e.g., this compound) ARInhibitor->AldoseReductase Inhibits

The failure of this compound, despite its potent in vitro activity, highlights a common challenge in this drug class. Epalrestat is the only ARI approved for clinical use (in Japan, China, and India) and serves as a key reference for a molecule with a more acceptable safety profile [4] [5]. Current research focuses on discovering new ARIs from natural compounds or designing derivatives with improved safety and multi-target profiles [6] [4].

References

Zopolrestat Pharmacokinetics & Protein Binding Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on Zopolrestat's pharmacokinetics and plasma protein binding from key studies.

Parameter Findings in Humans (Healthy Volunteers) Findings in Humans (NIDDM Patients) Findings in Preclinical Models (Diabetic Rats)
Plasma Protein Binding Extensive, concentration-dependent, >99% [1] >99%, concentration-dependent [2] Less extensive than in plasma from normal rats [3]
Apparent Volume of Distribution (Vdss/F) 12 L [1] 12.9 L [2] Information not available in search results
Half-Life (t1/2) ~30.3 hours (steady-state) [1] 26.9 hours (single dose) [2] 6.6 hours [3]
Renal Clearance (Clr) ~2.2 mL/min (steady-state) [1] 1.82 mL/min [2] <2% of dose excreted unchanged in 48h [3]
Route of Elimination ~45% of dose excreted unchanged in urine at steady-state [1] 36% of dose excreted unchanged in urine; 7% as acylglucuronide [2] Information not available in search results

Experimental Protocols & Key Findings

Here are the methodologies and core results from pivotal studies on this compound's protein binding.

Pharmacokinetics in Non-Insulin-Dependent Diabetic (NIDDM) Patients
  • Experimental Method: This study investigated the pharmacokinetics of this compound in NIDDM patients following a single 1000 mg oral dose and multiple doses of 1000 mg/day for 10 consecutive days. Plasma and urine samples were collected over time and analyzed to determine drug concentration. Protein binding was assessed, and key pharmacokinetic parameters were calculated [2].
  • Core Finding: this compound is extensively bound to plasma proteins (>99%), and this binding is concentration-dependent. The long half-life (~27 hours) supports once-daily dosing, and renal excretion is a significant route of elimination [2].
Protein Binding in Diabetic Rat Models
  • Experimental Method: The pharmacokinetics of this compound were examined in normal and streptozotocin-induced diabetic male rats after a 50 mg/kg oral dose. Plasma protein binding was compared between the two groups, and drug levels were measured in various tissues (plasma, nerve, kidney, lens) [3].
  • Core Finding: Protein binding of this compound was found to be less extensive in plasma from diabetic rats compared to plasma from normal rats. The drug also accumulated in target tissues like nerve, kidney, and lens, with longer half-lives in these tissues than in plasma [3].
Pharmacokinetics in Healthy Human Volunteers
  • Experimental Method: This clinical trial characterized the pharmacokinetics of this compound in healthy male volunteers using single oral doses (50-1200 mg) and multiple doses over two weeks (800-1200 mg/day). The study used plasma and urine analysis and included in vitro investigations of plasma protein binding [1].
  • Core Finding: The study confirmed extensive, concentration-dependent plasma protein binding. Pharmacokinetic parameters (Cmax, AUC) increased linearly with dose, and food consumption did not affect the extent of absorption [1].

Frequently Asked Questions (FAQs)

Q1: How does the diabetic state affect this compound's plasma protein binding? Animal studies indicate that the diabetic state can alter the extent of this compound's plasma protein binding. Research in streptozotocin-induced diabetic rats showed that protein binding was less extensive in plasma from diabetic rats compared to normal rats [3]. The clinical significance of this finding in humans requires further investigation.

Q2: What is the clinical significance of this compound's high plasma protein binding? High plasma protein binding (>99%) can influence the drug's distribution and elimination. Since only the unbound (free) fraction is pharmacologically active, changes in binding due to factors like concentration-dependence or disease state (e.g., diabetes) could theoretically alter the drug's efficacy and safety profile [2] [1].

Q3: Why did this compound and other Aldose Reductase Inhibitors (ARIs) fail in clinical trials? Despite showing promise, many ARIs, including this compound, were withdrawn from clinical trials. Reasons include lack of consistent clinical efficacy in treating diabetic polyneuropathy, severe side effects (e.g., liver toxicity with tolrestat), and poor pharmacokinetic profiles. It is also hypothesized that in diabetic tissues, aldose reductase may become insensitive to inhibitors due to oxidative modification [4] [5].

Troubleshooting Guide for Experimental Work

Issue Potential Cause Recommended Action
High variability in plasma protein binding assays Concentration-dependent binding of this compound [2]. Use a range of clinically relevant drug concentrations in your in vitro assays and report the free fraction at each concentration.
Discrepancy between in vivo efficacy and in vitro potency Tissue accumulation and longer half-life in target organs (nerve, lens) compared to plasma [3]. Measure drug concentrations in the target tissues, not just plasma, to better correlate exposure with pharmacological effect.
Low aqueous solubility affecting in vitro studies Physicochemical properties of this compound [6]. Use DMSO for stock solutions (≥20 mg/mL) [6]. Ensure final DMSO concentrations are non-cytotoxic and do not interfere with the assay.

Experimental Workflow for Protein Binding Assessment

The following diagram outlines a general experimental workflow for assessing plasma protein binding, based on the methodologies used in the cited literature.

start Study Design sp Sample Preparation: - Collect plasma from diabetic/normal models - Spike with this compound - Use relevant concentration range start->sp ed Equilibrium Dialysis or Ultracentrifugation sp->ed ac Analytical Chemistry: - HPLC or LC-MS/MS - Quantify total and free drug concentration ed->ac dc Data Calculation: - Determine % free and bound drug - Analyze for concentration-dependence ac->dc end Interpret Results & Compare Groups dc->end

References

overcoming Zopolrestat poor tissue penetration

Author: Smolecule Technical Support Team. Date: February 2026

Zopolrestat FAQ & Troubleshooting Guide

What is the known tissue distribution profile of this compound?

A rat tissue distribution study using 14C-labeled this compound provides a quantitative baseline for its penetration [1]. The data below shows significant variability between different tissues.

Table 1: Tissue Distribution of Radioactivity after Oral 14C-Zopolrestat in Rats [1]

Tissue Relative Exposure (AUC₀-∞)
Liver Highest
Ileum High
Large Intestine High
Plasma Reference
Most Other Tissues Time of Max Concentration (Tmax): ~4 hours; Half-Life: 8-10 hours

Troubleshooting Implications:

  • Challenge: The data indicates that this compound does not distribute evenly, with lower penetration into many peripheral tissues compared to the liver and intestines [1].
  • Solution Focus: Your experimental design should not assume uniform tissue concentration. Directly measuring drug levels in your target tissue is crucial for validating efficacy.
How can I improve this compound's delivery in experimental models?

No direct formulations for this compound are documented, but you can optimize its delivery based on its physicochemical properties.

Table 2: this compound Properties and Formulation Guidance [2] [3]

Property Value Implication for Formulation
Physical Form Off-white to light brown powder [2] -
Aqueous Solubility Very low (Predicted: 0.00117 mg/mL) [4] Poor water solubility is a major barrier to tissue penetration.
DMSO Solubility ≥ 20 mg/mL [2] / ~100 mg/mL [3] Suitable for preparing high-concentration stock solutions.
LogP 3.21 - 3.7 [3] [4] High lipophilicity; suggests potential for improved bioavailability with formulation.

| Proposed Vehicle Formulations | 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) [3] | These co-solvent systems can significantly enhance solubility in aqueous dosing solutions. |

Experimental Protocol: Assessing Target Engagement In Vivo Since improving penetration is futile without target engagement, directly measure the effect of this compound on the polyol pathway in your target tissue.

  • Objective: To confirm that your formulation strategy successfully inhibits Aldose Reductase (AR) in the desired tissue.
  • Validated Model: Streptozotocin (STZ)-induced diabetic rats [5].
  • Dosing Reference: 100 mg/kg p.o. This compound, once daily for 4 months, showed significant prevention of proteinuria and cataractogenesis [5].
  • Key Biomarkers to Measure:
    • Sorbitol Accumulation: The primary product of AR; a direct marker of enzyme activity. Measure using enzymatic assays or HPLC-MS. Successful inhibition will significantly reduce tissue sorbitol levels [5].
    • myo-Inositol Depletion: A downstream effect of polyol pathway flux. Restoration of myo-inositol levels indicates successful pathway inhibition [5].
  • Workflow: The following diagram outlines the experimental process for testing a new formulation.

G Start Start: Develop Formulation A Administer this compound (e.g., 100 mg/kg p.o.) to Diabetic Model Start->A B Sacrifice Animals at Predetermined Timepoints A->B C Collect Target Tissues (e.g., Nerve, Lens, Kidney) B->C D Homogenize Tissue and Analyze Biomarkers C->D E1 Sorbitol Levels (GC/MS or ELISA) D->E1 E2 myo-Inositol Levels (GC/MS or ELISA) D->E2 F Compare vs. Control & Untreated Diabetic Groups E1->F E2->F G Formulation Successful? (Significant ↓ in Sorbitol) F->G G->Start No H Proceed to Functional Efficacy Studies G->H Yes

The Polyol Pathway & this compound's Mechanism

Understanding the pathway this compound inhibits is key to designing relevant experiments. The diagram below illustrates the core biochemistry and the consequences of its inhibition.

G Glucose Glucose AR Aldose Reductase (AR) Uses NADPH Glucose->AR Hyperglycemia Hyperglycemia Hyperglycemia->Glucose High Intracellular Glucose Sorbitol Sorbitol AR->Sorbitol OxS Oxidative Stress (Depletes GSH, NAD+) AR->OxS Consumes NADPH ARI This compound Inhibition ARI->AR SDH Sorbitol Dehydrogenase (SDH) Uses NAD+ Sorbitol->SDH OS Osmotic Stress Sorbitol->OS Fructose Fructose SDH->Fructose SDH->OxS Alters NAD+/NADH AGEs AGE Formation Fructose->AGEs Complications Diabetic Complications (Nephropathy, Cataracts, Neuropathy) OS->Complications OxS->Complications AGEs->Complications

Key Takeaways for Your Research

  • The Problem is Real: Data confirms this compound has variable and limited tissue penetration, which likely contributed to its inconsistent clinical results [6] [1].
  • Formulation is Key: Leverage the provided solubility data and proposed vehicle formulations to create new dosing solutions that enhance bioavailability [2] [3].
  • Validate Biologically: Do not rely on dosing alone. The most critical step is to directly measure biomarkers like sorbitol and myo-inositol in your target tissue to confirm that your approach successfully engages the aldose reductase target [5].

References

Zopolrestat metabolite identification characterization

Author: Smolecule Technical Support Team. Date: February 2026

Zopolrestat Compound Overview

This compound is a small molecule drug that was investigated as a potent inhibitor of aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications [1]. It reached Phase 3 clinical trials for diabetic neuropathies but was ultimately discontinued and is not approved for medical use [2] [3] [1].

Key Quantitative Data

The table below summarizes available quantitative data for this compound.

Property Value Description / Conditions Source
IC₅₀ (Aldose Reductase) 3.1 nM In vitro enzyme inhibition [4]. [4]
ED₅₀ (Rat Sciatic Nerve) 1.9 mg/kg Oral dose to reverse elevated sorbitol [4]. [4]
ED₅₀ (Rat Retina) 17.6 mg/kg Oral dose to reverse elevated sorbitol [4]. [4]
ED₅₀ (Rat Lens) 18.4 mg/kg Oral dose to reverse elevated sorbitol [4]. [4]
Molecular Weight 419.38 g/mol [4] [4]
Molecular Formula C₁₉H₁₂F₃N₃O₃S [3] [4] [1] [1]
CAS Registry Number 110703-94-1 [3] [4] [1] [1]

Mechanism of Action and Pathway

This compound inhibits the enzyme aldose reductase (ALR2) [2] [3] [4]. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol, contributing to diabetic complications [2]. The following diagram illustrates this pathway and this compound's role.

G cluster_normal Normal Glucose Levels cluster_high High Glucose Levels Glucose1 Glucose Glycolysis1 Glycolysis Glucose1->Glycolysis1 Glyceraldehyde1 Glyceraldehyde Glycolysis1->Glyceraldehyde1 Glucose2 Glucose ALR2 Aldose Reductase (ALR2) Glucose2->ALR2 Consumes NADPH Sorbitol Sorbitol ALR2->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Consumes NAD⁺ Causes 'Pseudohypoxia' Consequences Complications• Osmotic Stress (Sorbitol accumulation)• Oxidative Stress (Depleted NADPH/GSH)• AGE Formation (from Fructose)• PKC Activation Fructose Fructose SDH->Fructose This compound This compound (ARI Inhibitor) This compound->ALR2

Diagram Title: Polyol Pathway and this compound Inhibition.

FAQs and Troubleshooting

Q1: What is the primary target and mechanism of this compound? A1: this compound is a potent and specific inhibitor of aldose reductase (AKR1B1) [3] [4]. It works by blocking the first step of the polyol pathway, preventing the conversion of glucose to sorbitol under high glucose conditions, thereby mitigating downstream cellular stress and damage [2].

Q2: Why was this compound withdrawn from clinical development? A2: Despite its potent inhibitory activity, this compound, along with several other aldose reductase inhibitors (e.g., tolrestat, sorbinil), was withdrawn from clinical trials [2]. The clinical efficacy was often unsatisfactory, with some compounds showing deleterious side effects. The inconsistent results were attributed to the complex crosstalk between metabolic pathways in diabetic complications, where inhibiting ALR2 alone may not be sufficient to control downstream events [2].

Q3: I cannot find data on this compound's metabolites. Where should I look? A3: The lack of publicly available metabolite data is a known information gap. To proceed:

  • Consult Specialized Databases: Search in-depth pharmacokinetic and metabolic databases.
  • Review Patent Literature: The original patent filings for this compound (from its developer, Pfizer) may contain preclinical ADME (Absorption, Distribution, Metabolism, Excretion) data not found in general scientific articles.
  • Consider In Silico Prediction: Use the provided SMILES string (OC(=O)Cc1nn(Cc2nc3cc(ccc3s2)C(F)(F)F)c(=O)c2ccccc12) [4] with bioinformatics and cheminformatics software to generate computational predictions of potential metabolic sites.

References

Zopolrestat oxidative stress interference experimental results

Author: Smolecule Technical Support Team. Date: February 2026

Zopolrestat Technical Profile

Aspect Details
Drug Type Small molecule drug [1] [2]
Mechanism of Action Aldose reductase (AKR1B1) inhibitor; modulates Aldo-keto reductase family 1 member B1 [1] [3] [2]
Primary Indications (Researched) Diabetic neuropathies (Phase 3), diabetic cardiomyopathies, and diabetic nephropathies (Phase 2) [2]
Development Status Discontinued [3] [2]
Chemical Formula C19H12F3N3O3S [1] [4]

Experimental Results & Rationale

This compound was developed to target the polyol pathway, a glucose metabolism pathway linked to diabetic complications [3] [5]. The table below summarizes the rationale and key experimental findings.

Research Focus Key Findings & Rationale
Polyol Pathway & Diabetic Complications In hyperglycemia, increased glucose flux through polyol pathway leads to sorbitol accumulation (osmotic stress) and depletion of NADPH and glutathione (oxidative stress) [3].
This compound Experimental Effect This compound improved glycolysis and glucose metabolism in isolated perfused hearts of diabetic rats, enhancing lactate assimilation into the TCA cycle and restoring cellular redox conditions [3].
Clinical Trial Outcomes (ARI Class) Meta-analyses of ARI clinical trials found no statistically significant benefit over placebo for diabetic polyneuropathy. Toxicity issues led to withdrawal of several ARIs [5].

The Polyol Pathway & this compound's Role

The following diagram illustrates the biochemical context of this compound's mechanism of action, which is crucial for understanding its experimental use.

Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Consumes Sorbitol Sorbitol OsmoticStress Osmotic Stress Sorbitol->OsmoticStress SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs NADPH NADPH NADP NADP NADPH->NADP Oxidizes OxidativeStress Oxidative Stress NADPH->OxidativeStress NAD NAD NADH NADH NAD->NADH Reduces ALR2->Sorbitol SDH->Fructose Inhibitor This compound Inhibitor->ALR2 INHIBITS

Informing Your Experimental Design

While direct troubleshooting is unavailable, the provided context can help you identify potential issues:

  • Compound Specificity: Ensure that the observed effects are due to ALR2 inhibition. This compound is noted as a modulator of AKR1B1 [1].
  • Experimental Model: The beneficial metabolic effect of this compound was documented in an isolated perfused heart model from spontaneously diabetic BB/W rats [3].
  • Oxidative Environment: Be aware that the target enzyme, ALR2, can undergo oxidative post-translational modifications (e.g., at Cys-298) in diabetic tissues, which may reduce its sensitivity to inhibitors like this compound [3].

References

Zopolrestat specificity versus aldehyde reductase

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Aldose Reductase & Its Inhibitors

The diagram below illustrates the polyol pathway and zopolrestat's inhibition site.

polyol_pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) NADPH NADPH NADP NADP NADPH->NADP Consumed by ALR2 NAD NAD NADH NADH NAD->NADH Consumed by SDH ALR2 ALR2 SDH SDH This compound This compound This compound->ALR2 Inhibits

Title: Polyol Pathway and this compound Inhibition Site

This pathway is central to the pathogenesis of diabetic complications. Under hyperglycemic conditions, increased glucose flux through this pathway leads to sorbitol accumulation, causing osmotic stress, and consumes NADPH, depleting glutathione and increasing oxidative stress [1]. This compound targets the first and rate-limiting step in this pathway.

This compound's Specificity and Mechanism

This compound is a highly potent, carboxylic acid-based Aldose Reductase Inhibitor (ARI). Its mechanism and specificity profile are detailed below.

  • Primary Target and Potency: this compound is a potent, tight-binding inhibitor of human aldose reductase (ALR2). Crystallographic studies show it binds directly to the enzyme's active site, specifically to the E:NADP+ complex [2] [3]. Its inhibition constant (Kᵢ) for ALR2 is in the low nanomolar range [4].
  • Specificity versus Aldehyde Reductase (ALR1): While potent for ALR2, this compound shows significantly lower affinity for aldehyde reductase (ALR1). One study determined its Kᵢ for human aldehyde reductase to be 148 µM, indicating over a thousand-fold lower potency compared to its action on ALR2 [5].
  • Structural Basis for Specificity: The selectivity arises from differences in the active site pockets of ALR2 and ALR1. ALR2 has a flexible "specificity pocket" that undergoes a conformational change to accommodate larger, bulky inhibitors like this compound. The active site of ALR1 is structurally different and does not accommodate this compound as effectively, leading to its lower inhibitory activity [5] [6].

The table below quantifies this compound's inhibitory potency against ALR2 and ALR1, providing key data for your experimental comparisons.

Parameter Aldose Reductase (ALR2) Aldehyde Reductase (ALR1) Experimental Notes
Inhibition Constant (Kᵢ) ~24 nM (EC₅₀ for infarct size reduction) [4] 148 µM [5] Kᵢ for ALR1 is significantly higher, indicating lower potency.
IC₅₀ Value Not explicitly stated in results 50-fold higher than for ALR2 (H112Q mutant) [5] The H112Q mutation in ALR1 mimics a key ALR2 residue, affecting inhibitor binding.
Binding Site Active site, inducing a "specificity pocket" [6] Active site, but with lower affinity [5] Binding to ALR2 involves conformational changes not seen in ALR1.

Key Experimental Protocols & Data Interpretation

Here are methodologies for key experiments cited in the literature, which you can adapt to confirm this compound's activity and specificity in your models.

In Vitro Aldose Reductase Inhibition Assay

This protocol is used to determine the inhibitor's potency directly against the purified ALR2 enzyme [2].

  • Objective: To determine the IC₅₀ or Kᵢ of this compound for purified aldose reductase.
  • Materials:
    • Purified human or porcine aldose reductase.
    • NADPH.
    • Substrate (e.g., DL-glyceraldehyde).
    • This compound (dissolved in DMSO).
    • Phosphate buffer (pH 7.0).
    • Spectrophotometer.
  • Procedure:
    • Prepare a reaction mixture containing buffer, NADPH (e.g., 0.1 mM), and ALR2 enzyme.
    • Pre-incubate the enzyme with varying concentrations of this compound (e.g., from 1 nM to 10 µM) for 5-10 minutes.
    • Initiate the reaction by adding the substrate (e.g., 10 mM DL-glyceraldehyde).
    • Monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation) for 3-5 minutes.
    • Calculate the reaction rate (velocity) in the absence and presence of each inhibitor concentration.
    • Plot the percentage of enzyme activity versus the log of inhibitor concentration to determine the IC₅₀ value.
  • Troubleshooting:
    • High Background Noise: Ensure reagents are fresh and the spectrophotometer is properly blanked with a control containing no enzyme.
    • Low Inhibition: Verify the activity of the purified enzyme and the solubility of this compound. Ensure the DMSO concentration is consistent and low (typically <1%) across all samples.
Ex Vivo Model: Isolated Perfused Heart (Ischemia-Reperfusion)

This model demonstrates the functional, protective effect of this compound in an integrated tissue system [4].

  • Objective: To evaluate the cardioprotective effect of this compound by measuring the reduction in infarct size after ischemia-reperfusion injury.
  • Materials:
    • Isolated rabbit or rat heart.
    • Langendorff perfusion apparatus.
    • Krebs-Henseleit buffer.
    • This compound (for in vitro perfusion and/or in vivo administration).
  • Procedure:
    • Isolate hearts and stabilize with perfusate on a Langendorff system.
    • Subject hearts to 30 minutes of regional ischemia (e.g., by ligating a coronary artery) followed by 120 minutes of reperfusion.
    • Treat with this compound (e.g., 1 µM in perfusate for in vitro; 50 mg/kg for in vivo pre-treatment) [4].
    • At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue.
    • Quantify the infarct size as a percentage of the area at risk.
  • Data Interpretation: A successful experiment will show a significant dose-dependent reduction in infarct size in this compound-treated groups compared to the vehicle control.
In Vivo Model: Chronic Peritoneal Exposure in Rats

This model assesses the long-term effect of this compound on preventing functional and morphological changes, such as fibrosis and angiogenesis [7].

  • Objective: To investigate if this compound inhibits dialysis solution-induced peritoneal fibrosis and angiogenesis.
  • Materials:
    • Non-uremic rats.
    • Lactate/glucose-containing dialysis solution.
    • This compound (for oral or intraperitoneal administration).
    • Catheter with subcutaneous puncture device.
  • Procedure:
    • Rats receive a daily intraperitoneal infusion of dialysis solution for 14 weeks.
    • Treatment groups concurrently receive this compound, either orally or added to the dialysis solution.
    • After sacrifice, collect omental tissue.
    • Fix, section, and stain tissue for:
      • Fibrosis: Picro Sirius Red stain.
      • Angiogenesis: Immunohistochemistry for CD31 (an endothelial cell marker) to count blood vessels.
  • Data Interpretation: Effective inhibition of the polyol pathway by this compound will result in statistically significant reductions in both the area of Picro Sirius Red-positive tissue and the number of CD31-positive vessels per field.

Frequently Asked Questions (FAQs)

Q1: Is this compound absolutely specific for aldose reductase over aldehyde reductase? No, this compound is not absolutely specific. It is a highly potent inhibitor of ALR2 (Kᵢ in nM range) but has a much weaker effect on ALR1 (Kᵢ in µM range), indicating strong but not exclusive selectivity [5]. Always run control experiments to confirm on-target effects in your specific system.

Q2: What is the typical dosing and pharmacokinetic profile of this compound? Human pharmacokinetic studies show that oral this compound has linear kinetics, with doses from 50 to 1200 mg achieving proportional plasma concentrations. About 45% of the dose is excreted unchanged in urine, renal clearance is low (~2.2 mL/min), and it has a half-life of about 30 hours, supporting once-daily dosing [8].

Q3: Why did this compound and other ARIs fail in clinical trials? Despite strong preclinical data, many ARIs, including this compound, were discontinued from clinical development. Reasons include inconsistent efficacy in human trials, the involvement of multiple pathways in diabetic complications, and potential side effects. Some inhibitors also showed reduced sensitivity in diabetic tissues where the aldose reductase enzyme may be oxidatively modified [1] [9].

Q4: What are the critical residues in the aldose reductase active site that this compound interacts with? The active site of ALR2 is a deep, hydrophobic cleft. Key residues for catalysis and inhibitor binding include Tyr48 (proton donor), His110 (substrate orientation), and Asp43/Lys77. This compound binds at the active site, inducing a conformational change that opens a "specificity pocket" for tight binding [6] [3].

References

Zopolrestat versus Epalrestat efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Zopolrestat vs. Epalrestat at a Glance

The table below summarizes the key objective differences between these two aldose reductase inhibitors (ARIs) based on available information:

Feature This compound Epalrestat
Clinical Status Discontinued (Phase 3) [1] [2] Approved and commercially available (in several countries including Japan, India, and China) [3]
Primary Indication Diabetic Neuropathies (investigated) [2] Diabetic Neuropathy (approved) [3]
Efficacy Evidence Limited; no comprehensive human trial data publicly available. Preclinical studies suggested improved glucose metabolism in diabetic rat hearts [1]. Demonstrated in clinical trials; shown to improve symptoms like pain, nerve conduction velocity, and vibratory sensation [3].
Safety Profile Reasons for discontinuation not fully detailed in search results, but withdrawn from clinical trials along with other ARIs due to side effects or limited efficacy [1]. Generally well-tolerated. Most common adverse effects are minor gastrointestinal issues. Liver function requires monitoring, as dysfunction is a known adverse effect [3] [4].
Key Differentiator A research compound; its clinical efficacy and safety in humans are not fully established. The only ARI currently on the market, with documented clinical use and safety profile [3].

Experimental Data and Proposed Mechanism

Both drugs are small molecules designed to inhibit the enzyme aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway [5]. This pathway is hyperactivated in a high-glucose environment and contributes to diabetic complications.

The diagram below illustrates the polyol pathway and the mechanism of action for this class of drugs:

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) ALR2 ALR2 SDH SDH ARI ARI (e.g., Epalrestat, this compound) ARI->ALR2 Inhibits

Inhibiting ALR2 with an ARI aims to prevent the cascade of osmotic and oxidative stress that leads to nerve, kidney, and retinal damage [6] [1].

Detailed Experimental Evidence
  • Epalrestat's Clinical Evidence: A placebo-controlled double-blind trial of 196 patients demonstrated that Epalrestat at 150 mg/day significantly improved upper limb spontaneous pain, motor nerve conduction velocity, and vibratory sensation thresholds compared to a placebo. These effects were more pronounced in patients with poorer glycemic control [3].
  • Epalrestat's Renal Protection: A study in db/db mice (a model for diabetic nephropathy) showed that Epalrestat treatment for 8 weeks markedly reduced albuminuria and alleviated podocyte foot process fusion and interstitial fibrosis. It also reversed the diabetes-induced accumulation of sorbitol and fructose in the renal cortex [6].
  • This compound's Preclinical Data: An isolated study in perfused hearts from diabetic rats indicated that this compound improved glycolysis and glucose metabolism, suggesting a restoration of cellular redox conditions [1].

Challenges in the ARI Drug Class

The development of ARIs has been challenging. Many promising inhibitors, including Sorbinil, Tolrestat, Zenarestat, and this compound, were withdrawn from clinical trials due to various reasons such as insufficient efficacy in human trials, hypersensitivity reactions, or other adverse effects [7] [1]. Epalrestat remains the exception, having achieved market approval with a manageable safety profile.

References

Zopolrestat versus Sorbinil potency aldose reductase

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Zopolrestat and Sorbinil

Feature This compound Sorbinil
Chemical Class Carboxylic acid derivative [1] Spirohydantoin [2] [3]
In Vitro Potency (IC₅₀) 3.1 nM (vs. aldose reductase) [4] [5] 0.15 µM (150 nM) (vs. aldose reductase) [2]

| Key In Vivo Efficacy | • ED₅₀ in rat sciatic nerve: 1.9 mg/kg [4] [5] • Restored myo-inositol influx by ~80% (rat lens, galactose model) [6] • Restored allergic responsiveness in diabetic rats [7] | • ED₅₀ in rat sciatic nerve: 0.25 mg/kg [2] • Restored myo-inositol influx by ~80% (rat lens, galactose model) [6] | | Tissue Distribution | Accumulates in target tissues (nerve, kidney, lens) with half-lives longer than in plasma [8] | Information not available in search results | | Binding Site Feature | Binds to the anion binding site and induces opening of a 'specificity pocket' [3] | Binds to the catalytic site, primarily involving the anion binding pocket and hydrophobic contacts [3] | | Clinical Status | Withdrawn from clinical trials [1] | Withdrawn from clinical trials; associated with hypersensitivity reactions [1] |

Experimental Protocols for Key Data

The comparative data comes from well-established experimental models in diabetic complication research.

  • In Vitro IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is typically measured using purified aldose reductase enzyme from sources like bovine or rat lens. The enzyme activity is assayed by monitoring the oxidation of NADPH to NADP⁺ spectrophotometrically in the presence of a substrate (e.g., glyceraldehyde or glucose) and varying concentrations of the inhibitor. The IC₅₀ value is then calculated from the resulting dose-response curve [4] [2].

  • In Vivo Efficacy Models (ED₅₀): A common model involves inducing diabetes in rats (e.g., with streptozotocin or alloxan). The inhibitor is administered orally for several days. Tissues like the sciatic nerve, retina, and lens are then harvested, and their sorbitol or galactitol content is measured. The ED₅₀ is the dose required to reduce the accumulated polyol level by 50% compared to untreated diabetic controls [4] [2] [5].

  • Lens Myo-inositol Influx Study: Rat lenses are incubated in a high-galactose medium to induce polyol accumulation and osmotic stress, which inhibits myo-inositol influx. Lenses are co-treated with the inhibitor (e.g., 40 µmol/L). Myo-inositol influx is measured using radiolabeled tracers, and polyol content is analyzed biochemically. The percentage protection of influx is calculated relative to healthy controls [6].

Mechanism of Action and Pathway

Both drugs target the polyol pathway, which is hyperactivated in hyperglycemic conditions. The following diagram illustrates this pathway and the site of inhibition.

G Glucose Glucose Aldose Reductase (AR) Aldose Reductase (AR) Glucose->Aldose Reductase (AR)  High Glucose NADPH NADPH NADP NADP NADPH->NADP  Consumed NADPH Depletion NADPH Depletion NADPH->NADPH Depletion   Sorbitol Sorbitol Osmotic & Oxidative Stress Osmotic & Oxidative Stress Sorbitol->Osmotic & Oxidative Stress  Accumulates Sorbitol Dehydrogenase (SDH) Sorbitol Dehydrogenase (SDH) Sorbitol->Sorbitol Dehydrogenase (SDH) Fructose Fructose Fructose->Osmotic & Oxidative Stress Aldose Reductase (AR)->Sorbitol Sorbitol Dehydrogenase (SDH)->Fructose This compound/Sorbinil This compound/Sorbinil This compound/Sorbinil->Aldose Reductase (AR)  Inhibits NAD NAD NADH NADH NAD->NADH  Consumed NADPH Depletion->Osmotic & Oxidative Stress

This diagram shows that this compound and Sorbinil inhibit Aldose Reductase (AR), blocking the conversion of glucose to sorbitol. This inhibition prevents sorbitol accumulation and NADPH depletion, key drivers of the osmotic and oxidative stress that lead to diabetic complications [9] [1].

Research Considerations

  • Structural Basis for Inhibition: The binding mode differs between the two drugs. This compound, a carboxylic acid, induces a conformational change to open a 'specificity pocket' in aldose reductase, leading to a very tight fit. Sorbinil, a spirohydantoin, binds strongly to the anion binding pocket but does not appear to open this specific pocket to the same extent [3]. This difference contributes to their distinct potency profiles.

  • Clinical Development Status: It is important to note that despite promising preclinical results, both this compound and Sorbinil, along with several other aldose reductase inhibitors, were withdrawn from clinical trials. Reasons included insufficient efficacy in humans and side effects, such as hypersensitivity reactions associated with Sorbinil [1]. This highlights the challenges in translating potent in vitro activity to successful human therapies.

References

Zopolrestat binding affinity compared to natural inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity & Inhibitor Comparison

Compound Name Type Binding Affinity (kcal/mol) Experimental/Binding Data Status

| Zopolrestat | Synthetic Inhibitor | - | Ki: 19 nM [1] [2] IC₅₀: 1.9 - 60 nM [1] [2] | Discontinued (Phase 3) [3] [4] | | (+)-Pipoxide | Natural Compound | -12.3 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | | Zinc000095485961 | Natural Compound | -11.4 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | | Naamidine A | Natural Compound | -11.2 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | |(-)-Pipoxide | Natural Compound | -11.0 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | | 1,6-di-o-p-hydroxybenzoyl-beta-d-glucopyranoside | Natural Compound | -10.7 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] |

Experimental Protocols for Cited Data

The data for the natural inhibitors comes from a comprehensive in silico (computer-aided) drug discovery study [5]. Here is a summary of the key methodologies used:

  • Virtual Screening: A library of 7,344 natural compounds from African databases was screened against the crystal structure of human Aldose Reductase. The top candidates were selected based on their docking scores [5].
  • Molecular Docking: This technique predicts how a small molecule (like an inhibitor) fits into a protein's binding pocket. The study used it to estimate binding affinity and identify specific interactions between the compounds and key amino acids in the enzyme [5].
  • Molecular Dynamics (MD) Simulations: To validate the stability of the protein-ligand complexes, researchers performed MD simulations. This method simulates the physical movements of atoms over time, showing that the proposed natural inhibitors remained stably bound to the enzyme [5].
  • Binding Free Energy Calculations (MM/PBSA): The binding affinities listed in the table were calculated using Molecular Mechanics/Poisson-Boltzmann Surface Area methods. This advanced computational approach provides a more refined estimate of binding strength than docking scores alone [5].

For context, the binding data for this compound is derived from experimental studies and is documented in its crystal structure files in the Protein Data Bank (PDB IDs: 1MAR and 2HV5) [1] [2].

The Polyol Pathway and Inhibitor Mechanism

Aldose Reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which is heavily implicated in diabetic complications. The following diagram illustrates this pathway and where inhibitors act.

polyol_pathway cluster_note Diabetic Complications Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose  High Intracellular  Concentration Sorbitol Sorbitol Glucose->Sorbitol  Reduction AR Aldose Reductase (AR) (uses NADPH) AR->Glucose  Catalyzes Consequences Cellular Damage Neuropathy, Retinopathy, Nephropathy AR->Consequences  Depletes NADPH,  reducing Antioxidants ARI ARI (e.g., this compound) & Natural Inhibitors ARI->AR  Inhibits Fructose Fructose Sorbitol->Fructose  Oxidation Sorbitol->Consequences  Accumulation causes  Osmotic Stress SDH Sorbitol Dehydrogenase (SDH) (uses NAD+) SDH->Sorbitol  Catalyzes SDH->Consequences  Increases NADH/NAD+  ratio (Pseudohypoxia) Fructose->Consequences  Leads to  AGE Formation

Inhibiting Aldose Reductase blocks the flux through the entire polyol pathway, preventing the downstream stress and damage that leads to complications [5] [3].

Interpretation Guide for Researchers

  • Mind the Data Source: The superior binding energies of the natural compounds are from computational predictions [5]. While these models are powerful for screening, they require validation through wet-lab experiments (e.g., Isothermal Titration Calorimetry - ITC) and biological assays to confirm potency.
  • Consider Specificity and Toxicity: A major reason for the failure of early synthetic ARIs like this compound was issues with specificity and toxicity [3]. The promising profile of the new natural compounds is partly due to their predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and low toxicity in silico [5].
  • Look to the Crystal Structure: The refined crystal structures of human Aldose Reductase in complex with this compound (PDB: 1MAR, 2HV5) are invaluable resources. They reveal key binding pocket residues and conformational changes, which can guide the rational design of new inhibitors based on the natural compound scaffolds [1] [2].

References

Zopolrestat selectivity profile aldose versus aldehyde reductase

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Profile and Experimental Data for Zopolrestat

This compound is a potent, non-competitive inhibitor of aldose reductase (ALR2). The table below summarizes key experimental data from the search results.

Aspect Details and Experimental Data
General Type Non-competitive Aldose Reductase Inhibitor (ARI) [1]

| Potency (ALR2) | IC50: 1.9 - 60 nM (range from 17 assays) [2] Ki: 19 nM [2] | | Binding Mode | Binds snugly in the hydrophobic active-site pocket of ALR2, inducing a hinge-flap motion of peptide segments that closes the pocket [1]. Makes numerous hydrophobic contacts and interacts with the NADPH coenzyme [1]. | | Specificity Pocket | Its binding involves the opening of a conformational "specificity pocket" within the active site, a feature important for inhibitor selectivity [3]. |

Experimental Protocols for Selectivity Assessment

The search results point to a key methodological approach for probing inhibitor selectivity between the highly similar aldose reductase (ALR2) and aldehyde reductase (ALR1).

Methodology for Mapping Selectivity-Determining Features

This protocol involves creating mutant forms of ALR2 to understand which residues determine selectivity. The workflow for this approach is illustrated below:

G Start Identify divergent residues in ALR1 vs. ALR2 binding pockets Step1 Gradually map ALR1 residues into ALR2 binding site Start->Step1 Step2 Create mutational constructs of ALR2 (point mutations) Step1->Step2 Step3 Probe mutants with ligands (e.g., this compound, Tolrestat) Step2->Step3 Step4 Analyze complexes via X-ray crystallography & ITC Step3->Step4 End Evaluate binding affinity and induced-fit adaptations Step4->End

This methodology revealed that selectivity is determined by a complex interplay of direct interactions, induced-fit adaptations of the binding site, and changes in the solvation/desolvation balance upon ligand binding [2]. Residues not in direct contact with the ligand can still significantly impact binding thermodynamics, highlighting the challenge of achieving selectivity [2].

Clinical Context of Aldose Reductase Inhibitors

The development of ARIs like this compound has been pursued as a strategy to prevent or delay diabetic complications. However, the clinical journey of this drug class has been challenging.

G Goal Goal: Prevent diabetic complications by inhibiting polyol pathway Problem Challenge: Lack of selectivity and side effects Goal->Problem Outcome Outcome: Withdrawn from clinical trials Problem->Outcome Reason1 Toxicity and adverse reactions Problem->Reason1 Reason2 Inconsistent clinical efficacy Problem->Reason2 Reason3 Oxidative modification of ALR2 in diabetic tissues reduces drug sensitivity Problem->Reason3

Despite potent in vitro inhibition, several ARIs, including This compound, tolrestat, and sorbinil, were withdrawn from clinical trials due to issues such as side effects, lack of specificity, and inconsistent efficacy [4] [5]. This underscores the critical importance of a compound's selectivity profile for its successful development [4] [2].

References

Zopolrestat safety profile versus other aldose reductase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Zopolrestat vs. Other Aldose Reductase Inhibitors at a Glance

The table below summarizes the key characteristics of this compound alongside other notable ARIs.

Inhibitor Name Chemical Class Clinical Status Key Safety & Efficacy Findings Primary Evidence
This compound Carboxylic acid derivative (Phthalazinone) Not approved; withdrawn from clinical trials [1] Potent inhibitor (IC50 1.9-60 nM) [2]. Alleviated hypertension in diabetic rats without affecting hyperglycemia [3]. Preclinical in vivo studies [3], Human pharmacokinetic studies [4], Crystal structure analysis [2]
Epalrestat Carboxylic acid Approved (in Japan for diabetic neuropathy) [5] The only ARI in clinical use; minor side effects reported in ~8% of patients [5]. Clinical use, In silico and in vitro studies [5]
Tolrestat Carboxylic acid Not approved; withdrawn from clinical trials [1] Withdrawn due to safety concerns, including hepatic toxicity [6]. Clinical trial data
Sorbinil Hydantoin Not approved; withdrawn from clinical trials [1] Induced hypersensitivity reactions [1]. Improved nerve conduction in diabetic rats [1]. Clinical trial data, Preclinical in vivo studies [1]
Natural Compounds (e.g., Agnuside, (+)-Pipoxide) Various (e.g., Iridoid glycosides) Preclinical research stage [6] [5] High potency (e.g., Agnuside IC50 22.4 nM) and favorable toxicity profiles predicted in silico [6] [5]. In silico screening, In vitro cell assays [6] [5]

Detailed Experimental Data and Protocols

For researchers to evaluate and build upon existing data, here is a detailed breakdown of key experimental findings and methodologies.

This compound: Binding and Preclinical Efficacy
  • Molecular Binding Affinity: The crystal structure of human aldose reductase complexed with this compound (PDB ID: 1MAR) has been refined to a 1.8 Å resolution. The inhibitor fits snugly into the enzyme's active site, making numerous hydrophobic contacts and inducing a conformational change that closes the active site pocket [2]. Its binding affinity is reflected in a reported Ki of 19 nM and an IC50 range of 1.9 to 60 nM across various assays [2].
  • In Vivo Protocol (Diabetic Complications):
    • Animal Model: Diabetes was induced in rats using streptozotocin (STZ) [3].
    • Dosing: this compound administration began 2 weeks after STZ treatment and continued for 6 weeks [3].
    • Key Findings: Treatment significantly reduced diabetes-evoked elevation in diastolic blood pressure, improved vascular relaxation in response to acetylcholine, and reduced oxidative stress and inflammation in the aortic tissue. Critically, these benefits occurred without altering serum glucose levels, confirming that the effects are due to aldose reductase inhibition and not glycemic control [3].
Natural Compounds: Virtual Screening and Validation

Recent studies highlight the search for safer ARIs from natural sources. One study screened 7,344 African natural compounds using a robust virtual workflow [6].

G start Start: Library of 7,344 African Natural Compounds step1 1. Lipinski's Rule of Five Pre-filtering start->step1 step2 2. Virtual Screening (Molecular Docking) vs. Aldose Reductase step1->step2 step3 3. Select Top 20 Compounds by Binding Affinity step2->step3 step4 4. In-depth In Silico Analysis step3->step4 step4a a. Protein-Ligand Interaction Profiling step4->step4a step4b b. ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) step4->step4b step4c c. Molecular Dynamics Simulation & MM-PBSA step4->step4c step5 5. Identify Lead Compounds (e.g., (+)-Pipoxide) step4a->step5 step4b->step5 step4c->step5 end Output: Candidates for In Vitro/In Vivo Validation step5->end

  • Key Findings: This pipeline identified five promising compounds (e.g., (+)-pipoxide and Zinc000095485961) with binding energies between -12.3 and -10.7 kcal/mol, outperforming this compound and other standard inhibitors in the simulation. These compounds also showed favorable pharmacological and low toxicity profiles in ADMET predictions [6].
Direct In Vitro Potency Comparison

Another study provided direct experimental IC50 data for novel plant-based inhibitors compared to Epalrestat [5]:

  • Experimental Protocol:
    • Target: Human lens aldose reductase.
    • Method: Inhibition analysis using compounds retrieved from natural product databases.
    • Results:
      • Epalrestat (control): IC50 = 98 nM
      • Agnuside: IC50 = 22.4 nM
      • Eupalitin-3-O-galactoside: IC50 = 27.3 nM
    • Validation: The IC50 values were confirmed in vitro using ARPE-19 cells (a human retinal pigment epithelial cell line), demonstrating the potency of these natural compounds [5].

Interpretation of Safety and Development Status

The collective data from these studies clarifies the clinical landscape for ARIs:

  • Why Were ARIs Like this compound Withdrawn? The withdrawal of this compound, tolrestat, and sorbinil from clinical development is attributed to several factors [1]:

    • Insufficient Efficacy: Inhibiting aldose reductase alone may not be sufficient to control the complex network of pathways (e.g., PKC activation, AGE accumulation) that drive diabetic complications.
    • Safety and Specificity: Some inhibitors caused serious adverse reactions, such as hepatic toxicity (tolrestat) and hypersensitivity (sorbinil). A key issue is the structural similarity between aldose reductase (AKR1B1) and other enzymes in the same family (e.g., aldehyde reductase, AKR1B10). A lack of specificity can lead to off-target effects and toxicity [5] [1].
    • Oxidative Modulation: The enzyme itself can be oxidatively modified (e.g., S-thiolation) in diabetic tissues, which may reduce its sensitivity to inhibitors [1].
  • The "Differential Inhibition" Strategy: A modern approach to improve safety is the development of Aldose Reductase Differential Inhibitors (ARDIs). The rationale is that aldose reductase metabolizes both glucose (pathogenic in diabetes) and toxic lipid peroxidation products like HNE (a detoxifying role). ARDIs aim to selectively inhibit the reduction of glucose while sparing the detoxification function, potentially offering a safer therapeutic profile [7].

Research Outlook

While this compound serves as a potent tool compound for understanding ARI mechanisms, its clinical progression was halted. Current research is pivoting towards natural product libraries and differential inhibition strategies to discover inhibitors with improved safety and specificity profiles.

References

Zopolrestat efficacy nerve sorbitol reduction comparison

Author: Smolecule Technical Support Team. Date: February 2026

The Polyol Pathway and Zopolrestat's Mechanism

To understand how this compound works, it's essential to first look at the polyol (or sorbitol) pathway, which is believed to contribute to diabetic complications [1].

The following diagram illustrates this pathway and this compound's role in it:

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Step 1 Glucose->Sorbitol Catalyzes Fructose Fructose Sorbitol->Fructose Step 2 Sorbitol->Fructose Catalyzes Complications Complications Sorbitol->Complications Accumulates Fructose->Complications AR Aldose Reductase (AR) (Utilizes NADPH) AR->Glucose Catalyzes SDH Sorbitol Dehydrogenase (SDH) (Utilizes NAD+) SDH->Sorbitol Catalyzes This compound This compound This compound->AR Inhibits

As an aldose reductase inhibitor (ARI), this compound blocks the first and rate-limiting step in this pathway, preventing the conversion of glucose to sorbitol. This action aims to reduce intracellular sorbitol accumulation and the resulting osmotic stress and metabolic imbalances that damage nerves and other tissues [2] [1]. Its potent inhibitory action is attributed to its snug fitting within the hydrophobic active site of the aldose reductase enzyme, inducing a conformational change that closes the active site pocket [3].

Comparative Efficacy Data from Preclinical Studies

The table below summarizes key experimental findings on this compound's efficacy in reducing sorbitol and related biomarkers, primarily from animal and cell culture models.

Inhibitor / Study Model Key Efficacy Findings Experimental Protocol Summary

| This compound (Rat lenses, high-galactose medium) [4] | As effective as Sorbinil; maintained ~80% of myo-inositol influx (vs. control) after 12-16 hour incubations. | Model: Rat lenses incubated in 30 mmol/l galactose medium. Dose: 40 μmol/l. Measurement: Compared lens polyol content and myo-inositol (MI) influx. | | This compound (Cultured rat renal cells) [5] | Decreased sorbitol levels significantly (P<0.001) at 20 μmol/l. | Model: Primary rat renal cell cultures from renal inner medulla. Treatment: 48-hour exposure. Analysis: Cell sorbitol content measured via HPLC. | | This compound (Rat tissue homogenates) [5] | Inhibited aldose reductase activity by 92-94% (P<0.002) at 5 μmol/l. | Tissue: Crude homogenates of rat lens and renal inner medulla. Assay: AR activity measured with glyceraldehyde substrate. | | Sorbinil (Rat lenses, high-galactose medium) [4] | As effective as this compound; 80% inhibition of polyol formation and protection of MI influx at 40 μmol/l. | Model: Rat lenses incubated in 30 mmol/l galactose medium. Dose: 40 μmol/l. Measurement: Compared lens polyol content and myo-inositol (MI) influx. | | Sorbinil (Cultured rat renal cells) [5] | Decreased sorbitol levels (P<0.05) at 100 μmol/l. | Model: Primary rat renal cell cultures. Treatment: 48-hour exposure. Analysis: Cell sorbitol content measured via HPLC. | | AT-007 (Govorestat) (Patient-derived cells & Drosophila) [6] | Significantly reduced sorbitol levels in human fibroblasts, iPSC-derived motor neurons, and fly brains; improved synaptic and mitochondrial function. | Models: Patient-derived fibroblasts, iPSC-derived motor neurons, Sord-deficient Drosophila. Measurements: Sorbitol levels, synaptic transduction, locomotor activity, mitochondrial ROS. |

Experimental Protocol Details

For researchers, the core methodologies from the cited studies are outlined below:

  • In Vitro Lens Culture [4]: Rat lenses were incubated in a medium containing 30 mmol/l galactose to induce polyol accumulation. Lenses were pre-incubated for 8, 12, and 16 hours. The ARIs (this compound and Sorbinil at 40 μmol/l) were co-administered. The primary outcomes were lens polyol content (e.g., galactitol) and sodium-dependent myo-inositol (MI) influx, which is inhibited by high polyol levels.
  • Renal Cell Culture [5]: Primary rat renal cells were established from renal inner medullas. Cells were exposed to the inhibitors (20 μmol/l this compound or 100 μmol/l Sorbinil) for 48 hours. After treatment, cells were scraped, and intracellular sorbitol content was analyzed using High-Performance Liquid Chromatography (HPLC).
  • Enzyme Activity Assay [5]: Aldose reductase activity was measured in crude homogenates of rat lens and renal inner medulla. The assay used a reaction mixture containing potassium phosphate buffer, lithium sulphate, 2-mercaptoethanol, DL-glyceraldehyde as a substrate, and NADPH. The rate of NADPH consumption, measured by the decrease in optical density at 340 nm, indicated enzyme activity.

Insights on Clinical Translation and Newer Agents

Despite demonstrating efficacy in preclinical models, the clinical development of many ARIs, including this compound, has faced challenges.

  • Clinical Status of this compound: According to the search results, this compound is not approved for clinical use in the US or other regions and remains an experimental small molecule [7]. While it was once in clinical trials, it, along with other promising ARIs like tolrestat, was withdrawn from development [2]. Reasons cited include inconsistent clinical efficacy, potentially due to the complex crosstalk with other pathogenic pathways in diabetes, and issues with inhibitor specificity [2].
  • The Emergence of Govorestat (AT-007): Recent research has shifted toward a next-generation ARI called govorestat (AT-007) [6]. This drug is described as a CNS-penetrant, orally active aldose reductase inhibitor with a very low IC50 (100 pM). It is currently in a Phase III trial for Sorbitol Dehydrogenase (SORD) deficiency, a genetic neuropathy. Studies in patient-derived cells and a Drosophila model show it significantly reduces sorbitol levels and improves neuronal and mitochondrial function [6]. This represents a modern application of the ARI mechanism for a specific neurological condition.

References

×

XLogP3

3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

419.05514691 Da

Monoisotopic Mass

419.05514691 Da

Heavy Atom Count

29

LogP

2.37 (LogP)

Appearance

Solid powder

UNII

1PV3S9WP3D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
AKR1B1 [HSA:231] [KO:K00011]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

110703-94-1

Wikipedia

Zopolrestat

Dates

Last modified: 09-14-2023

Characterization of novel kainic acid analogs as inhibitors of select microglial functions

Morgan A Alford, Zhenlin Tian, Frederic Menard, Andis Klegeris
PMID: 30790558   DOI: 10.1016/j.ejphar.2019.02.025

Abstract

Alzheimer's disease (AD) is characterized by abnormal accumulation of extracellular amyloid beta protein (Aβ) plaques and intracellular neurofibrillary tangles, as well as by a state of chronic inflammation in the central nervous system (CNS). Adverse activation of microglia, the brain immune cells, is believed to contribute to AD pathology including excessive neuronal death. Thus, normalizing immune functions of microglia could slow neurodegeneration, and identification of novel compounds capable of modifying microglial functions is an important goal. Since kainic acid (KA) has been shown to modulate microglial morphology and immune functions, we synthesized six new KA analogs (KAAs) and tested their effects on select microglial functions by using three different cell types as microglia models. Four of the KAAs at low micromolar concentrations inhibited secretion of cytotoxins, monocyte chemoattractant protein (MCP)-1, reactive oxygen species and nitric oxide (NO) by immune-stimulated microglia-like cells. We hypothesize that the effects of the novel KAAs on microglia-like cells are not mediated by KA receptors since their biological activity was distinct from that of KA in all assays performed. A structural similarity search identified aldose reductase (AR) as a potential target for the novel KAAs. This hypothesis was supported by use of AR inhibitor zopolrestat, which abolished the inhibitory effects of two KAAs on microglial secretion of NO. Since the newly developed KAAs inhibited pro-inflammatory and cytotoxic functions of microglia, they should be further investigated for their potential beneficial effect on neuroinflammation and neurodegeneration in AD animal models.


Inhibition of aldose reductase ameliorates alcoholic liver disease by activating AMPK and modulating oxidative stress and inflammatory cytokines

Changxuan Shi, Yuanfang Wang, Jing Gao, Si Chen, Xiangqian Zhao, Chengchao Cai, Chang Guo, Longxin Qiu
PMID: 28677809   DOI: 10.3892/mmr.2017.6895

Abstract

Aldose reductase (AR) expression is elevated in the livers of patients with alcoholic liver diseases. However, the role of AR in the development of alcoholic liver diseases remains unclear. The aim of the present study was to determine the effect of AR inhibition on ethanol‑induced hepatosteatosis in vivo and in vitro, and to identify possible underlying molecular mechanisms. Alcoholic fatty livers were induced in C57BL/6 mice by feeding the mice with Lieber‑DeCarli liquid diets. The expression of AR protein was elevated in the liver tissue of C57BL/6 mice fed with an ethanol diet and in mouse AML12 liver cells exposed to ethanol. In addition to the elevation in AR, hepatic steatosis was observed in ethanol diet‑fed mice, and this ethanol‑induced steatosis was significantly attenuated by inhibiting AR activity with a specific inhibitor, zopolrestat. The suppressive effect of AR inhibition was associated with decreased levels of hepatic lipoperoxides, decreased protein expression of hepatic cytochrome P450 2E1 (CYP2E1), increased phosphorylation of 5'‑AMP‑activated protein kinase (AMPK) and decreased mRNA expression of tumor necrosis factor‑α (TNF‑α). Treatment with the AR inhibitor attenuated the level of lipid accumulation and oxidative stress, activated AMPK, and suppressed the mRNA expression of TNF‑α, interleukin‑6 and transforming growth factor‑β1 in ethanol‑treated AML12 cells. The results of the present study demonstrated that inhibition of AR ameliorated alcoholic liver disease in vivo and in vitro, in part by activating AMPK, decreasing CYP2E1‑mediated oxidative stress and ameliorating the expression of pro‑inflammatory cytokines.


Aldose reductase inhibitors attenuate β-amyloid-induced TNF-α production in microlgia via ROS-PKC-mediated NF-κB and MAPK pathways

Xiao-Min Song, Qian Yu, Xin Dong, Hyun Ok Yang, Ke-Wu Zeng, Jun Li, Peng-Fei Tu
PMID: 28623716   DOI: 10.1016/j.intimp.2017.06.005

Abstract

Microglia-mediated neuroinflammation is a key risk factor to the development of Alzheimer' disease (AD). Aldose reductase (AR) has been found to be widely involved in inflammation-related diseases; however, whether aldose reductase inhibitors (ARIs) could be used to treat neuroinflammation is rarely reported. This study aims to evaluate the anti-neuroinflammatory effects of two major ARIs of Sorbinil (Sor) and Zopolrestat (Zol) in β-amyloid protein (Aβ)-induced microglia (BV-2). We find that Sor and Zol significantly inhibit TNF-α, IL-1β, IL-6 production from microglia in response to Aβ stimulation. Mechanism study showed that Sor and Zol decreased the production of intracellular ROS which resulted in an effective inhibition on the phosphorylation of several protein kinase C (PKC) isoforms including PKCα/β, δ, ζ/λ and mu. Moreover, Sor and Zol inactivated PCK-associated IKKβ-IκB-NF-κB and mitogen-activated protein kinase (JNK, p38, ERK) inflammation pathways. In summary, our findings suggest that Sor and Zol could inhibit Aβ-induced neuroinflammation by regulating ROS/PKC-dependent NF-κB and MAPK signaling pathways, indicating that ARIs could be promising agents for treating inflammation-related neurodegenerative diseases such as AD.


Inhibition of aldose reductase ameliorates ethanol‑induced steatosis in HepG2 cells

Longxin Qiu, Chengchao Cai, Xiangqian Zhao, Yan Fang, Weibiao Tang, Chang Guo
PMID: 28447762   DOI: 10.3892/mmr.2017.6313

Abstract

Aldose reductase (AR) expression is increased in liver tissue of patients with ethanol‑induced liver disease. However, the exact role of AR in the development of ethanol‑induced liver disease has yet to be elucidated. The present study aimed to determine the effect of an AR inhibitor on ethanol‑induced steatosis in HepG2 cells and to identify possible underlying molecular mechanisms. Steatosis was induced in HepG2 cells by stimulating cells with 100 mM absolute ethanol for 48 h. Oil Red O staining was used to detect the lipid droplet accumulation in cells. Western blot analyses were used to determine protein expression levels and reverse transcription‑quantitative polymerase chain reaction was used to analyze mRNA expression levels. The results showed that AR protein expression was elevated in HepG2 cells stimulated with ethanol. HepG2 cells exhibited marked improvement of ethanol‑induced lipid accumulation following treatment with the AR inhibitor zopolrestat. Phosphorylation levels of 5' adenosine monophosphate‑activated protein kinase (AMPK) were markedly higher, whereas the mRNA expression levels of sterol‑regulatory element‑binding protein (SREBP)‑1c and fatty acid synthase (FAS) were significantly lower in zopolrestat‑treated and ethanol‑stimulated HepG2 cells compared with in untreated ethanol‑stimulated HepG2 cells. In addition, zopolrestat inhibited the ethanol‑induced expression of tumor necrosis factor (TNF)‑α. These results suggested that zopolrestat attenuated ethanol‑induced steatosis by activating AMPK and subsequently inhibiting the expression of SREBP‑1c and FAS, and by suppressing the expression of TNF‑α in HepG2 cells.


Ferulic acid, a natural polyphenol, alleviates insulin resistance and hypertension in fructose fed rats: Effect on endothelial-dependent relaxation

Hany El-Bassossy, Dina Badawy, Thikryat Neamatallah, Ahmed Fahmy
PMID: 27287418   DOI: 10.1016/j.cbi.2016.06.013

Abstract

Ferulic acid (FER) is a polyphenolic compound contained in various types of fruits. It has a substantial therapeutic effect inhibitory activity against aldose reductase (AR) inhibition. In this study, we examined the effect of FER on fructose-fed rats in comparison to a standard AR inhibitor, zopolrestat (ZOP). We determined the protective role of FER against metabolic syndrome by examining serum insulin/Glucose levels, triglycerides (TGs), cholesterol and advanced glycation end product (AGE) in rats supplied with 10% fructose drinking water. In addition, blood pressure, vascular reactivity of isolated thoracic aortas and acetylcholine-induced NO were all evaluated to estimate the cardiovascular complications of metabolic syndrome (MetS) associated with fructose feeding. Animals were randomly divided into four groups: control, (+10% fructose, Fru), zopolrestat-treated fructose fed (Fru-zop) and ferulic acid-treated fructose fed rats (Fru-Fer). After 12 weeks of FER treatment, we found significant reduction in both hyperinsulinemia and elevated diastolic blood pressure associated with fructose-fed to levels comparable to those achieved with ZOP. Both FER and ZOP significantly augmented the impaired relaxation associated with fructose-fed, whereas neither showed any significant effect on the developed vasoconstriction. Isolated aortas from fructose-fed rats incubated with either FER or ZOP, reinstated normal relaxation response to acetylcholine (ACh). Furthermore, isolated aortas showed attenuated nitric oxide (NO) production following the addition of (ACh), while both FER and ZOP restored normal induction of NO. Taken together, the current study shows that, FER alleviated insulin resistance and hypertension associated with metabolic syndrome compared to the standard AR inhibitor (ZOP). This potential protective effect is at least mediated by restoring endothelial relaxation.


Inhibition of aldose reductase ameliorates diet-induced nonalcoholic steatohepatitis in mice via modulating the phosphorylation of hepatic peroxisome proliferator-activated receptor α

Tong Chen, Duanyu Shi, Jinfeng Chen, Yanxue Yang, Mengguang Qiu, Wei Wang, Longxin Qiu
PMID: 25333350   DOI: 10.3892/mmr.2014.2713

Abstract

Aldose reductase (AR) is involved in the pathogenesis of nonalcoholic steatohepatitis. This study aimed to determine the mechanism by which AR affects the development of murine diet-induced nonalcoholic steatohepatitis. Steatohepatitis was induced in C57BL/6 mice by administration of a methionine-choline-deficient (MCD) diet, a commonly used nutrition-induced model of steatohepatitis. Hematoxylin and eosin staining was used for histological analyses. Western blot analyses were used to determine protein expression levels and quantitative polymerase chain reaction was used to analyze mRNA expression levels. The results showed that the AR protein expression level was significantly higher in C57BL/6 mice fed the MCD diet than in mice fed the control diet. Diet-induced hepatic steatosis and necroinflammation were attenuated in the MCD diet-fed mice treated with the AR inhibitor, zopolrestat. The ameliorating effect of AR inhibition on steatohepatitis was associated with decreased levels of serum alanine aminotransferase and hepatic lipoperoxides, reduced expression of phosphorylated peroxisome proliferator-activated receptor (PPAR)α and increased mRNA expression of acyl coenzyme A oxidase. These data indicated that induction of hepatic AR expression in mice with steatohepatitis resulted in the phosphorylation of PPARα and suppression of PPARα activity. Inhibition of AR decreased lipid accumulation and inflammation in the liver, at least in part through the modulation of PPARα phosphorylation and PPARα transcriptional activity.


Zopolrestat Induced Suicidal Death of Human Erythrocytes

Ghada Bouguerra, Rosi Bissinger, Salem Abbès, Florian Lang
PMID: 26512879   DOI: 10.1159/000438521

Abstract

The aldose reductase inhibitor zopolrestat has been shown to either decrease or increase apoptosis, the suicidal death of nucleated cells. Erythrocytes may similarly enter suicidal death or eryptosis, which is characterized by cell shrinkage and cell membrane scrambling with phosphatidylserine translocation to the erythrocyte surface. Triggers of eryptosis include oxidative stress, Ca2+ entry with increase of cytosolic Ca2+ activity ([Ca2+]i), and ceramide formation. The present study explored, whether and how zopolrestat induces eryptosis.
Phosphatidylserine exposure at the cell surface was estimated from annexin V binding, cell volume from forward scatter, oxidative stress from DCFDA dependent fluorescence, [Ca2+]i from Fluo3-fluorescence, and ceramide abundance utilizing specific antibodies.
A 48 hours exposure of human erythrocytes to zopolrestat (≥ 150 µg/ml) significantly increased the percentage of annexin-V-binding cells, significantly decreased forward scatter (≥ 125 µg/ml), significantly increased Fluo3-fluorescence (200 µg/ml), significantly increased ceramide abundance (150 µg/ml), but did not significantly modify DCFDA fluorescence. The effect of zopolrestat on annexin-V-binding was significantly blunted, but not abolished by removal of extracellular Ca2+.
Exposure of human erythrocytes to zopolrestat triggers cell shrinkage and cell membrane scrambling, an effect in part due to Ca2+ entry and ceramide.


The detrimental effects of acute hyperglycemia on myocardial glucose uptake

Danzil Joseph, Charlene Kimar, Burger Symington, Robyn Milne, M Faadiel Essop
PMID: 24747137   DOI: 10.1016/j.lfs.2014.04.009

Abstract

Although acute hyperglycemic (AHG) episodes are linked to lower glucose uptake, underlying mechanisms remain unclear. We hypothesized that AHG triggers reactive oxygen species (ROS) production and increases non-oxidative glucose pathway (NOGP) activation, i.e. stimulation of advanced glycation end products (AGE), polyol pathway (PP), hexosamine biosynthetic pathway (HBP), PKC; thereby decreasing cardiac glucose uptake.
H9c2 cardiomyoblasts were exposed to 25 mM glucose for 24h vs. 5.5mM controls ± modulating agents during the last hour of glucose exposure: a) antioxidant #1 for mitochondrial ROS (250 μM 4-OHCA), b) antioxidant #2 for NADPH oxidase-generated ROS (100 μM DPI), c) NOGP inhibitors - 100 μM aminoguanidine (AGE), 5 μM chelerythrine (PKC); 40 μM DON (HBP); and 10 μM zopolrestat (PP). ROS levels (mitochondrial, intracellular) and glucose uptake were evaluated by flow cytometry.
AHG elevated ROS, activated NOGPs and blunted glucose uptake. Transketolase activity (pentose phosphate pathway [PPP] marker) did not change. Respective 4-OHCA and DPI treatment blunted ROS production, diminished NOGP activation and normalized glucose uptake. NOGP inhibitory studies identified PKCβII as a key downstream player in lowering insulin-mediated glucose uptake. When we employed an agent (benfotiamine) known to shunt flux away from NOGPs (into PPP), it decreased ROS generation and NOGP activation, and restored glucose uptake under AHG conditions.
This study demonstrates that AHG elicits maladaptive events that function in tandem to reduce glucose uptake, and that antioxidant treatment and/or attenuation of NOGP activation (PKC, polyol pathway) may limit the onset of insulin resistance.


Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111)

Liping Zhang, Hong Zhang, Yining Zhao, Zhe Li, Shangke Chen, Jing Zhai, Yunyun Chen, Wei Xie, Zhong Wang, Qing Li, Xuehua Zheng, Xiaopeng Hu
PMID: 24100137   DOI: 10.1016/j.febslet.2013.09.031

Abstract

The antineoplastic target aldo-keto reductase family member 1B10 (AKR1B10) and the critical polyol pathway enzyme aldose reductase (AKR1B1) share high structural similarity. Crystal structures reported here reveal a surprising Trp112 native conformation stabilized by a specific Gln114-centered hydrogen bond network in the AKR1B10 holoenzyme, and suggest that AKR1B1 inhibitors could retain their binding affinities toward AKR1B10 by inducing Trp112 flip to result in an "AKR1B1-like" active site in AKR1B10, while selective AKR1B10 inhibitors can take advantage of the broader active site of AKR1B10 provided by the native Trp112 side-chain orientation.


Zopolrestat as a human glyoxalase I inhibitor and its structural basis

Jing Zhai, Hong Zhang, Ligping Zhang, Yining Zhao, Sangke Chen, Yunyun Chen, Xinyu Peng, Qing Li, Minggui Yuan, Xiaopeng Hu
PMID: 23857942   DOI: 10.1002/cmdc.201300243

Abstract




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